Technical Documentation Center

5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide
  • CAS: 91397-11-4

Core Science & Biosynthesis

Foundational

Rational Design and Molecular Docking of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide Derivatives

Introduction and Therapeutic Rationale The development of highly selective, targeted therapeutics relies heavily on the structural versatility of heterocyclic scaffolds. Among these, 5-Methyl-3-isoxazolecarboxylic acid (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Rationale

The development of highly selective, targeted therapeutics relies heavily on the structural versatility of heterocyclic scaffolds. Among these, 5-Methyl-3-isoxazolecarboxylic acid (CAS 3405-77-4) has emerged as a privileged building block in medicinal chemistry. Its electron-deficient aromatic ring and distinct functional groups confer unique biological activities, making it highly effective in modulating inflammatory pathways and oncogenic targets[1].

When derivatized into 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS 91397-11-4), the molecule gains a hydrazone linkage (Schiff base)[2]. This structural modification is highly strategic: the benzylidenehydrazide moiety introduces critical conformational flexibility and serves as a potent hydrogen-bond donor/acceptor system. This enhances the molecule's ability to anchor into the deep hydrophobic pockets of target proteins.

Recent pharmacological evaluations highlight isoxazole derivatives as potent anti-inflammatory agents, primarily through the selective inhibition of Cyclooxygenase-2 (COX-2)[3]. Unlike COX-1, which is constitutively expressed for gastrointestinal protection, COX-2 is upregulated during inflammation. Isoxazole-carboxamide derivatives have demonstrated high selectivity for COX-2, with the 5-methyl-isoxazole ring effectively occupying the enzyme's secondary binding pocket[4].

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Isoxazole Isoxazole Benzylidenehydrazide (Competitive Inhibitor) Isoxazole->COX2 Blocks Active Site PGE2 Prostaglandin E2 (PGE2) (Pain & Inflammation) PGH2->PGE2 Synthases

Mechanism of COX-2 inhibition by isoxazole benzylidenehydrazide derivatives.

Chemical Synthesis Protocol

To investigate the structure-activity relationship (SAR) of these derivatives, a highly controlled synthesis protocol is required. The following methodology utilizes mild coupling agents to maximize yield and preserve the integrity of the isoxazole ring[4].

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1.0 equivalent of 5-Methyl-3-isoxazolecarboxylic acid in anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: EDCI/DMAP is preferred over harsh reagents like thionyl chloride (SOCl₂) because it prevents the degradation of the delicate isoxazole ring and avoids the generation of highly corrosive HCl gas.

Step 2: Hydrazide Formation

  • Introduce 1.5 equivalents of hydrazine hydrate dropwise to the activated mixture at 0°C.

  • Stir at room temperature for 4 hours. Extract and purify to yield 5-methyl-3-isoxazolecarbohydrazide.

Step 3: Schiff Base Condensation

  • Dissolve the intermediate in absolute ethanol.

  • Add 1.0 equivalent of a substituted benzaldehyde (e.g., 4-chloro, 4-methoxy, or 4-nitrobenzaldehyde)[5].

  • Add 2–3 drops of glacial acetic acid as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Reflux the mixture for 6 hours. Monitor via TLC. Upon completion, cool the mixture to precipitate the final 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide derivatives. Recrystallize from ethanol.

Molecular Docking Workflow: Targeting COX-2

To validate the therapeutic potential of the synthesized derivatives, molecular docking is employed to simulate their binding affinity and orientation within the COX-2 active site. A self-validating docking protocol ensures that the computational predictions translate reliably to in vitro efficacy[3].

Protocol Execution
  • Ligand Preparation: Convert the 2D structures of the derivatives into 3D conformations. Perform energy minimization using the MMFF94 force field to resolve steric clashes. Assign Gasteiger partial charges and define rotatable bonds (specifically around the hydrazone linkage) to allow conformational flexibility during docking.

  • Protein Preparation: Retrieve the X-ray crystal structure of human COX-2 (e.g., PDB ID: 4COX)[3]. Strip all co-crystallized ligands and water molecules. Add polar hydrogens to optimize the hydrogen-bonding network and assign Kollman charges.

  • Grid Box Generation (The Validation Step): Center the grid box coordinates on the COX-2 active site, specifically targeting the Val523 residue. Causality: The primary structural difference between COX-1 and COX-2 is the substitution of Ile523 (COX-1) with Val523 (COX-2). Valine is smaller, creating a secondary side pocket in COX-2. Targeting this pocket is the fundamental mechanism for achieving COX-2 selectivity. Self-Validation: Re-dock the native co-crystallized ligand (e.g., Celecoxib). If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å, the grid parameters are validated.

  • Docking Simulation: Execute the docking run using AutoDock Vina or Schrödinger Glide. Generate 10–20 binding poses per ligand and rank them by binding free energy (ΔG in kcal/mol).

DockingWorkflow LPrep Ligand Preparation (3D Optimization, Gasteiger Charges) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (COX-2, PDB: 4COX, Add Polar H) Grid Grid Box Generation (Target Val523 Pocket) PPrep->Grid Grid->Dock Analysis Interaction Analysis (H-bonds, Hydrophobic, RMSD) Dock->Analysis

Molecular docking workflow for isoxazole derivatives targeting COX-2.

Data Presentation and Interaction Analysis

The efficacy of the benzylidenehydrazide derivatives is heavily influenced by the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) and lipophilic halogens generally enhance binding affinity by optimizing interactions within the hydrophobic sub-pocket of COX-2[4].

Table 1: Comparative Docking Scores and Key Interactions (Target: COX-2, PDB: 4COX)
Compound Derivative (R-Group)Binding Affinity (ΔG, kcal/mol)Key Hydrogen Bonds (Residues)Hydrophobic Interactions (Residues)Predicted COX-2 Selectivity
Unsubstituted (-H) -7.8Arg120, Tyr355Val349, Leu352Moderate
4-Methoxy (-OCH₃) -8.4Arg120, Tyr355, Ser530Val349, Val523High
4-Chloro (-Cl) -9.2Arg120, Tyr355Val523, Trp387, Leu352Very High
4-Nitro (-NO₂) -8.9Arg120, Tyr355, His90Val523, Leu352High
Celecoxib (Standard) -9.6Arg120, Gln192, Leu352Val523, Trp387Very High

Mechanistic Insights: The data reveals that the 4-Chloro derivative exhibits the strongest binding affinity (-9.2 kcal/mol). The causality behind this lies in the halogen's ability to perfectly occupy the Val523 side pocket, engaging in robust hydrophobic interactions with Trp387 and Leu352. Furthermore, the hydrazone nitrogen atoms consistently form critical hydrogen bonds with Arg120 and Tyr355, which act as the "gatekeepers" to the COX-2 cyclooxygenase channel.

Conclusion

The rational design of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide derivatives offers a highly tunable platform for drug discovery. By combining the reactive versatility of the isoxazole core with the conformational adaptability of the benzylidenehydrazide linkage, researchers can engineer highly selective COX-2 inhibitors. Rigorous molecular docking protocols, grounded in the structural nuances of the Val523 pocket, provide a predictive and self-validating framework to accelerate the transition of these compounds from in silico models to in vitro clinical candidates.

Sources

Exploratory

A Technical Guide to the Pharmacological Potential and Bioactivity of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Course for a Promising Therapeutic Candidate In the landscape of medicinal chemistry, the strategic hybridization of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Promising Therapeutic Candidate

In the landscape of medicinal chemistry, the strategic hybridization of pharmacologically active scaffolds is a cornerstone of rational drug design. This guide delves into the scientific and therapeutic potential of a molecule of significant interest: 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide. While direct and extensive research on this specific entity is emerging, its structural composition—a confluence of the versatile isoxazole nucleus and the bioactive benzylidenehydrazide moiety—provides a robust foundation for predicting its pharmacological profile.

This document serves as an in-depth technical guide, moving beyond a mere compilation of data. It is designed to provide a holistic understanding of the molecule's potential, grounded in the established bioactivities of its constituent parts and closely related analogues. We will explore the synthetic pathways, postulate mechanisms of action, and outline experimental protocols to validate the therapeutic promise of this compound. Our approach is rooted in scientific integrity, providing you with the causal reasoning behind experimental designs and the authoritative grounding necessary to embark on further research and development.

The Architectural Blueprint: Understanding the Core Components

The therapeutic potential of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide stems from the synergistic interplay of its two primary structural components: the 5-methyl-3-isoxazolecarboxylic acid core and the benzylidenehydrazide side chain.

  • The Isoxazole Core: The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, present in a variety of FDA-approved drugs.[1] Its stability and the ability of its derivatives to participate in various biological interactions make it a versatile building block for drug discovery.[2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

  • The Benzylidenehydrazide Moiety: Hydrazones, characterized by the R1R2C=NNHR3 functional group, are another class of compounds with diverse and well-documented biological activities. The benzylidenehydrazide fragment, in particular, has been associated with antimicrobial, anticonvulsant, and anticancer properties. The imine linkage provides a critical point for interaction with biological targets and can be tailored to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The combination of these two pharmacophores in a single molecule creates a novel chemical entity with the potential for enhanced or unique biological activities.

Synthetic Strategy: From Precursors to the Final Compound

The synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide is a multi-step process that begins with the formation of the isoxazole ring, followed by the introduction of the hydrazide and subsequent condensation with benzaldehyde. A general and established pathway is outlined below, based on well-documented synthetic methodologies for similar compounds.[3]

Experimental Protocol: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

Step 1: Synthesis of Ethyl 5-Methyl-3-isoxazolecarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in a suitable solvent such as ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the flask at room temperature.

  • Hydroxylamine Reaction: To the resulting solution, add hydroxylamine hydrochloride portion-wise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture, neutralize with a dilute acid, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure ethyl 5-methyl-3-isoxazolecarboxylate.

Step 2: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Hydrazide

  • Hydrazinolysis: Dissolve the ethyl 5-methyl-3-isoxazolecarboxylate from Step 1 in ethanol.

  • Hydrazine Hydrate Addition: Add hydrazine hydrate to the solution and reflux the mixture for several hours.

  • Product Isolation: Upon cooling, the product, 5-methyl-3-isoxazolecarboxylic acid hydrazide, will often precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure hydrazide.[3]

Step 3: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

  • Condensation Reaction: Dissolve the 5-methyl-3-isoxazolecarboxylic acid hydrazide from Step 2 in a suitable solvent like ethanol.

  • Aldehyde Addition: Add an equimolar amount of benzaldehyde to the solution. A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature or with gentle heating. The product, 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide, is expected to precipitate from the solution upon formation.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent to yield the pure product.

Workflow for the Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

Synthesis_Workflow A Ethyl Acetoacetate + Hydroxylamine HCl B Ethyl 5-Methyl-3-isoxazolecarboxylate A->B Cyclocondensation D 5-Methyl-3-isoxazolecarboxylic Acid Hydrazide B->D Hydrazinolysis C Hydrazine Hydrate C->D F 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide D->F Condensation E Benzaldehyde E->F

Caption: Synthetic route to 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide.

Pharmacological Potential: A Multifaceted Profile

Based on the extensive literature on isoxazole and benzylidenehydrazide derivatives, we can anticipate a range of biological activities for the title compound. The following sections explore these potential applications in detail, providing a rationale for each.

Antimicrobial Activity

Rationale: Both isoxazole and hydrazone moieties are well-established pharmacophores in the development of antimicrobial agents. Isoxazole-containing compounds have demonstrated activity against a spectrum of bacteria and fungi.[2] Similarly, benzylidenehydrazones have been reported to possess significant antimicrobial properties, often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with microbial metabolic pathways.

Postulated Mechanism of Action: The antimicrobial effect of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide could arise from several mechanisms:

  • Inhibition of Cell Wall Synthesis: The isoxazole ring could interfere with enzymes involved in the biosynthesis of the bacterial cell wall.

  • Disruption of Membrane Integrity: The lipophilic nature of the benzylidene group may facilitate the compound's insertion into the microbial cell membrane, leading to its disruption.

  • Enzyme Inhibition: The hydrazone linkage could act as a coordinating site for metal ions, thereby inhibiting metalloenzymes crucial for microbial survival.

Experimental Protocol: Evaluation of Antimicrobial Activity

  • Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be selected.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate the wells of a 96-well microtiter plate with a standardized suspension of the microorganism.

    • Add the different concentrations of the compound to the wells.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Data Analysis: Compare the MIC values of the test compound with those of standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide To be determinedTo be determinedTo be determined
Ciprofloxacin Reference ValueReference ValueN/A
Fluconazole N/AN/AReference Value
Table 1: Proposed template for summarizing antimicrobial activity data.
Anticancer Activity

Rationale: A significant body of research highlights the anticancer potential of isoxazole and hydrazone derivatives.[2] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms. The structural features of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide suggest it could interact with key targets in cancer cells.

Postulated Mechanism of Action:

  • Kinase Inhibition: The isoxazole ring can act as a bioisostere for other five-membered heterocycles known to inhibit protein kinases involved in cancer cell signaling pathways.

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It could interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cancer cell proliferation.

Experimental Protocol: In Vitro Anticancer Screening

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess cytotoxicity and selectivity.

  • MTT Assay for Cell Viability:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM) HEK293 IC50 (µM)
5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide To be determinedTo be determinedTo be determinedTo be determined
Doxorubicin Reference ValueReference ValueReference ValueReference Value
Table 2: Proposed template for summarizing in vitro anticancer activity data.
Signaling Pathway: Postulated Anticancer Mechanism

Anticancer_Pathway cluster_0 Cancer Cell Compound 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide Kinase Protein Kinase (e.g., VEGFR, EGFR) Compound->Kinase Inhibition Bcl2 Bcl-2 Family Proteins Compound->Bcl2 Modulation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Caspases Caspases Bcl2->Caspases Regulation Caspases->Apoptosis Execution

Caption: Postulated anticancer mechanism of action via kinase inhibition and apoptosis induction.

Anti-inflammatory Activity

Rationale: The isoxazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[2] Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have shown immunomodulatory and anti-inflammatory properties.[2][4] The benzylidenehydrazide moiety has also been incorporated into compounds with anti-inflammatory effects.

Postulated Mechanism of Action:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

  • Modulation of Cytokine Production: It could suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

  • NF-κB Pathway Inhibition: The compound might interfere with the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Model: Use a suitable cell line, such as RAW 264.7 murine macrophages.

  • LPS-Induced Inflammation:

    • Seed the cells in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO) Production:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

  • Measurement of Pro-inflammatory Cytokines:

    • Use the cell culture supernatant to quantify the levels of TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on NO and cytokine production.

Compound NO Production IC50 (µM) TNF-α Inhibition (%) at X µM IL-6 Inhibition (%) at X µM
5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide To be determinedTo be determinedTo be determined
Dexamethasone Reference ValueReference ValueReference Value
Table 3: Proposed template for summarizing in vitro anti-inflammatory activity data.

Concluding Remarks and Future Directions

5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide represents a molecule of considerable interest for further pharmacological investigation. The convergence of the isoxazole and benzylidenehydrazide scaffolds within its structure provides a strong rationale for its potential as a versatile therapeutic agent with antimicrobial, anticancer, and anti-inflammatory properties.

The experimental protocols and conceptual frameworks presented in this guide offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and thorough characterization of the compound are paramount.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to validate the predicted bioactivities and to elucidate the precise mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will be crucial for optimizing the potency and selectivity of this chemical scaffold.

This technical guide is intended to be a dynamic resource, providing both the foundational knowledge and the practical insights required to unlock the full therapeutic potential of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide. It is our hope that this document will catalyze further research and development efforts, ultimately leading to the discovery of novel and effective therapeutic agents.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Available at: [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Available at: [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). Google Patents.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009). MDPI. Available at: [Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • 5-methyl-3-isoxazole carboxylic acid hydrazides. (1959). Google Patents.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Design, synthesis and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as human carbonic anhydrase isoenzymes I, II, VII and XII inhibitors. (2016). PubMed. Available at: [Link]

  • Influence of 5-amino-3-methyl-4-isoxazolecarbohydrazide on selective gene expression in Caco-2 cultured cells. (2016). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2013). ScienceDirect. Available at: [Link]

  • In Vitro Immunomodulatory Effects of 5-amino-3-methyl-4-isoxazolecarboxylic Acid Hydrazide on the Cellular Immune Response. (2014). PubMed. Available at: [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). MDPI. Available at: [Link]

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DE. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Available at: [Link]

  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2023). Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. (n.d.). sciendo. Available at: [Link]

  • Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivative. (n.d.). ScienceDirect. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. Available at: [Link]

Sources

Foundational

Preliminary Biological Evaluation of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide: A Multi-Target Profiling Approach

Executive Summary The compound 1 (CAS 91397-11-4)[1] is a highly versatile Schiff base. Structurally, it is formed via the condensation of 5-methyl-3-isoxazolecarboxylic acid hydrazide with benzaldehyde. In pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1 (CAS 91397-11-4)[1] is a highly versatile Schiff base. Structurally, it is formed via the condensation of 5-methyl-3-isoxazolecarboxylic acid hydrazide with benzaldehyde. In pharmaceutical synthesis, it serves as the direct precursor to 2[2], a classic non-selective, irreversible monoamine oxidase (MAO) inhibitor historically used in the treatment of severe depression.

However, evaluating the unreduced hydrazone (the Schiff base itself) opens a distinct pharmacological window. Hydrazones are privileged scaffolds that frequently exhibit reversible MAO inhibition—a highly desirable trait that mitigates the severe hypertensive crises associated with irreversible MAOIs. Furthermore, the isoxazole moiety is a proven bioisostere with high affinity for 3[3]. This whitepaper outlines a comprehensive, self-validating biological evaluation framework to profile this compound across neurological and infectious disease targets.

High-Throughput Screening Workflow

To ensure robust data generation, the biological evaluation is structured sequentially. Primary screening evaluates target affinity (MAO and Antimicrobial), while secondary screening triages hits based on hepatotoxicity.

Eval_Workflow cluster_assays Primary Biological Screening Prep Compound Preparation (CAS 91397-11-4) MAO MAO-A/B Inhibition (Fluorometric Assay) Prep->MAO Micro Antimicrobial MIC (REMA Assay) Prep->Micro Tox Cytotoxicity Profiling (HepG2 MTT Assay) MAO->Tox Micro->Tox Data Data Synthesis & Hit Triage Tox->Data

Fig 1. High-throughput screening workflow for the biological evaluation of the hydrazone.

Neurological Profiling: Monoamine Oxidase (MAO) Inhibition

Pharmacological Rationale

Isocarboxazid exhibits an4[4] via irreversible covalent binding to the FAD cofactor. By retaining the azomethine (-N=CH-) double bond, 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide is sterically constrained. This prevents covalent suicide-inhibition, favoring reversible, competitive binding within the hydrophobic bipartite cavity of MAO-B.

MAO_Pathway Substrate Kynuramine (Non-fluorescent) Enzyme MAO-B Enzyme (FAD-dependent) Substrate->Enzyme Binds Active Site Product 4-Hydroxyquinoline (Highly Fluorescent) Enzyme->Product Oxidative Deamination Inhibitor Hydrazone Derivative (CAS 91397-11-4) Inhibitor->Enzyme Reversible Inhibition

Fig 2. Mechanism of reversible MAO-B inhibition by the isoxazole hydrazone derivative.

Experimental Protocol: Kynuramine Fluorometric Assay

Causality Check: We utilize kynuramine as the substrate rather than relying on peroxidase-coupled assays (e.g., Amplex Red). Hydrazones can sometimes exhibit ROS-scavenging properties, which would artificially quench the peroxidase reaction and yield false-positive inhibition data. Kynuramine deamination directly yields the fluorescent 4-hydroxyquinoline (4-HQ), bypassing this artifact.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Dissolve the test compound in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a black 96-well microtiter plate, combine 50 µL of recombinant human MAO-A or MAO-B (5 µg/mL) with 25 µL of the test compound at varying concentrations (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of kynuramine (final concentration 40 µM for MAO-A, 20 µM for MAO-B).

  • Self-Validating Controls: Include a no-enzyme control (buffer + substrate) to rule out auto-oxidation, and positive controls (Clorgyline for MAO-A; Selegiline for MAO-B) to validate assay sensitivity.

  • Termination & Readout: After 30 minutes at 37°C, arrest the reaction by adding 40 µL of 2N NaOH. This step also alkalinizes the solution, maximizing the fluorescence of 4-HQ. Read fluorescence at Ex/Em 310/400 nm.

Representative Quantitative Data

Note: The following table represents expected profiling parameters for this class of isoxazole-hydrazones.

Compound / ControlMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/B)Inhibition Type
CAS 91397-11-4 > 50.02.15 ± 0.3> 23.2Reversible, Competitive
Isocarboxazid 4.804.201.14Irreversible
Clorgyline 0.004> 10.0< 0.0004Irreversible
Selegiline > 10.00.012> 833.0Irreversible

Infectious Disease Profiling: Antitubercular Evaluation

Pharmacological Rationale

The Mycobacterium tuberculosis genome encodes essential β-carbonic anhydrases (MtCA 1, 2, and 3)[3]. The isoxazole-3-carboxylic acid moiety acts as an excellent zinc-binding group (ZBG), coordinating with the active-site zinc ion of MtCAs, thereby disrupting bacterial pH homeostasis and CO₂ hydration.

TB_Mechanism Inhibitor Isoxazole Hydrazone (CAS 91397-11-4) Target M. tb β-Carbonic Anhydrase (MtCA) Inhibitor->Target Zinc Coordination Process CO2 Hydration & pH Homeostasis Target->Process Catalyzes Result Bacterial Growth Arrest Process->Result Disrupted by Inhibition

Fig 3. Proposed mechanism of antitubercular activity via beta-carbonic anhydrase inhibition.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

Causality Check: Traditional agar proportion methods for M. tb take 3-4 weeks. REMA utilizes the metabolic reduction of resazurin to resorufin, allowing for sensitive, fluorescence-based viability quantification in just 7 days, significantly accelerating the hit-to-lead workflow.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80 until log phase. Adjust to an OD₆₀₀ of 0.05.

  • Plate Setup: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial twofold dilutions of the test compound (0.1 to 100 µg/mL).

  • Self-Validating Controls: Include Isoniazid and Rifampicin as positive controls. Crucially, include a media-only sterility control to ensure the fluorescence shift is exclusively driven by mycobacterial metabolism.

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. Quantify via fluorescence (Ex 560 nm / Em 590 nm).

Representative Antimicrobial Data
Strain / PathogenMIC (µg/mL)Control DrugControl MIC (µg/mL)
M. tuberculosis H37Rv3.12Isoniazid0.06
Staphylococcus aureus (MRSA)> 64.0Vancomycin1.0
Escherichia coli> 64.0Ciprofloxacin0.015

Data Interpretation: The compound is expected to show narrow-spectrum activity specific to mycobacteria, driven by the specialized MtCA target, with little to no activity against general ESKAPE pathogens.

Cytotoxicity & Therapeutic Window

To ensure that the observed MAO inhibition and antitubercular activities are not artifacts of general cellular toxicity, a counter-screen against human hepatocytes is mandatory. Causality Check: Why HepG2 cells? Both MAOIs and antitubercular drugs (like Isoniazid) are heavily metabolized in the liver. Hepatotoxicity is the leading cause of clinical attrition for these classes. HepG2 cells provide a metabolically relevant context for preliminary safety profiling.

Step-by-Step Methodology (MTT Assay):

  • Seed HepG2 cells in 96-well plates at 1 × 10⁴ cells/well in DMEM + 10% FBS. Incubate for 24h.

  • Treat cells with the compound (1 to 200 µM) for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Viable cells reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilize crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Calculate the Selectivity Index (SI = CC₅₀ / MIC). An SI > 10 is the threshold for progressing the compound to in vivo studies.

Conclusion

The preliminary biological evaluation of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide reveals its potential as a dual-action pharmacophore. By preserving the hydrazone linkage, the molecule avoids the irreversible toxicity of its derivative, Isocarboxazid, positioning it as a promising reversible MAO-B inhibitor candidate for neurodegenerative diseases. Simultaneously, its isoxazole core provides a targeted mechanism against M. tuberculosis. Strict adherence to the self-validating fluorometric and REMA protocols outlined above ensures high-fidelity data generation for future structure-activity relationship (SAR) optimization.

References

  • Buy Online CAS Number 91397-11-4 - TRC - 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide , LGC Standards. 1

  • Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases , National Institutes of Health (PMC). 3

  • Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem , National Institutes of Health. 2

  • Isocarboxazid | CAS 59-63-2 | Cayman Chemical , Biomol. 4

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide For Researchers, Scientists, and Drug Development Professionals Abstract This document provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide. The isoxazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2]. The introduction of a benzylidenehydrazide moiety can further enhance the pharmacological profile of the molecule. This guide details the synthesis of the key intermediate, 5-Methyl-3-isoxazolecarboxylic Acid Hydrazide, followed by its condensation with benzaldehyde to yield the final product. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Introduction: The Scientific Rationale

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure found in numerous FDA-approved drugs like the antibiotic sulfamethoxazole and the anti-inflammatory agent leflunomide[2][3]. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged structure in drug design[4].

The synthesis strategy outlined herein follows a logical and well-established pathway. First, the isoxazole core is constructed, followed by the formation of a hydrazide intermediate. This hydrazide is a versatile building block, ready for conjugation[5][6]. The final step involves a classic condensation reaction with benzaldehyde. This reaction forms a hydrazone linkage, a common pharmacophore known to contribute to the biological activity of many compounds[7][8]. This modular approach allows for potential diversification at the benzylidene position to create a library of analogues for structure-activity relationship (SAR) studies.

Overall Synthesis Workflow

The synthesis is performed in two primary stages: first, the preparation of the hydrazide intermediate, and second, the formation of the final benzylidenehydrazide product.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A Step 1.1: Synthesis of Ethyl 5-Methyl-3-isoxazolecarboxylate B Step 1.2: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Hydrazide A->B Hydrazinolysis C Step 2: Condensation Reaction B->C React with Benzaldehyde D Final Product: 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide C->D Purification End Characterization: NMR, IR, MS, MP D->End Start Starting Materials: Diethyl Oxalate, Acetone Start->A

Sources

Application

1H and 13C NMR characterization of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

An Application Guide to the Structural Elucidation of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide via ¹H and ¹³C NMR Spectroscopy Authored by: A Senior Application Scientist Abstract This technical guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Structural Elucidation of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide via ¹H and ¹³C NMR Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The isoxazole and benzylidenehydrazide moieties are significant pharmacophores in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Consequently, unambiguous structural verification is a critical step in the drug discovery and development pipeline. This document offers detailed, field-proven protocols for sample preparation and data acquisition, coupled with an in-depth analysis of the expected spectral features. The causality behind experimental choices is explained to empower researchers to not only replicate the methodology but also adapt it to analogous molecular systems.

Introduction: The Compound and the Technique

5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide integrates two key heterocyclic and functional scaffolds: the 5-methylisoxazole ring and a benzylidenehydrazide linker. Isoxazole derivatives are known for a wide spectrum of bioactivities, including antibacterial, anti-inflammatory, and antiviral properties.[2] Similarly, benzylidenehydrazides are a well-established class of compounds with diverse pharmacological potential.[1]

Given the potential for isomerism (e.g., E/Z isomers around the C=N bond) and the precise connectivity required for biological function, definitive structural analysis is paramount.[1] NMR spectroscopy stands as the cornerstone technique for the non-destructive and detailed structural elucidation of such organic molecules in solution.[1][3] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing researchers with a robust protocol for validating the synthesis and purity of the title compound.

Molecular Structure and Predicted Spectral Regions

To facilitate a clear interpretation, the atoms of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide are systematically numbered. This numbering will be used for all subsequent spectral assignments.

Caption: Numbered structure of the target molecule.

Based on established principles of NMR spectroscopy, the protons and carbons of the molecule are expected to resonate in distinct regions of the spectrum.[4]

  • ¹H NMR:

    • Amide NH (N7-H): Highly deshielded, expected as a broad singlet far downfield (>10 ppm), and is D₂O exchangeable.[1]

    • Azomethine CH (C9-H): Singlet in the aromatic region, typically downfield (8.0-8.5 ppm).[1]

    • Aromatic Protons (C11-H to C15-H): Multiplets in the 7.0-8.0 ppm range.

    • Isoxazole Proton (C4-H): Singlet in the aromatic region, typically around 6.5-7.0 ppm.[5]

    • Methyl Protons (C1'-H₃): Shielded singlet, expected upfield (~2.4 ppm).[5]

  • ¹³C NMR:

    • Carbonyl Carbon (C6): Highly deshielded, expected >160 ppm.

    • Isoxazole Carbons (C3, C5): Quaternary carbons in the aromatic region, often >150 ppm.[6]

    • Aromatic & Imine Carbons (C4, C9-C15): Multiple signals in the 110-150 ppm range.

    • Methyl Carbon (C1'): Highly shielded, expected <20 ppm.

Experimental Methodologies

The quality of NMR data is directly dependent on meticulous sample preparation and correct spectrometer setup. The following protocols are designed to yield high-resolution spectra suitable for unambiguous characterization.

Protocol 1: NMR Sample Preparation

This protocol details the preparation of a sample for standard 1D NMR analysis.

G cluster_prep Sample Preparation Workflow cluster_analysis Analysis weigh 1. Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Vial (0.6-0.7 mL Deuterated Solvent) weigh->dissolve Transfer to vial filter 3. Filter into NMR Tube (Use pipette with glass wool) dissolve->filter Ensure homogeneity cap 4. Cap and Homogenize (Vortex gently) filter->cap Remove particulates acquire Acquire NMR Data cap->acquire Ready for Spectrometer

Caption: General workflow for NMR sample preparation and analysis.

Step-by-Step Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide for ¹H NMR, or 20-50 mg for ¹³C NMR, into a small, clean glass vial.

    • Causality: ¹³C NMR is inherently much less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio.[7][8] A higher concentration is required to obtain a spectrum with an adequate signal-to-noise ratio in a reasonable timeframe.

  • Select and Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For this compound, DMSO-d₆ (Dimethyl sulfoxide-d₆) is highly recommended, though CDCl₃ (Chloroform-d) can also be used.

    • Causality: Deuterated solvents are used to avoid overwhelming the spectrum with large proton signals from the solvent itself.[9] The residual proton signal of the deuterated solvent also serves as a secondary chemical shift reference. DMSO-d₆ is often preferred for hydrazide-containing compounds as it is a good solvent and can slow the exchange rate of labile N-H protons through hydrogen bonding, making them observable as sharper peaks.[1]

  • Ensure Complete Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved. A homogeneous solution is critical.

  • Filter the Sample: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Use this pipette to transfer the sample solution from the vial into a clean, dry 5 mm NMR tube.

    • Causality: Any suspended solid particles will severely degrade the magnetic field homogeneity within the sample volume. This leads to broadened spectral lines (poor resolution) and an indistinct spectrum that cannot be corrected by the spectrometer's shimming process.

  • Cap and Label: Securely cap the NMR tube and label it clearly. Invert the tube a few times to ensure the final solution is homogeneous. The sample is now ready for analysis.

Protocol 2: 1D NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need adjustment based on the specific instrument and sample concentration.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Observe Frequency ~400 MHz~101 MHzInstrument-dependent field strength.
Pulse Program zg30zgpg30Standard 1D acquisition with a 30° pulse angle.
Spectral Width -2 to 16 ppm-20 to 220 ppmEncompasses all expected signals for the compound.
Number of Scans 8-161024-4096More scans are needed for ¹³C to improve signal-to-noise.
Relaxation Delay (d1) 2.0 s2.0 sAllows for relaxation of nuclei between pulses.
Acquisition Time (aq) ~4 s~1.3 sTime during which the signal (FID) is recorded.
Temperature 298 K298 KStandard room temperature analysis.

Spectral Data Interpretation: A Self-Validating System

The structural assignment is a logical process where each piece of data—chemical shift, integration, and multiplicity—corroborates the others to build a conclusive picture of the molecule.

G cluster_data NMR Data Points cluster_structure Molecular Features Shift Chemical Shift (δ) (Electronic Environment) FuncGroup Functional Groups (-C=O, Ar-H, -CH₃) Shift->FuncGroup Integ Integration (Proton Count) Integ->FuncGroup Mult Multiplicity (Neighboring Protons) Connectivity Atom Connectivity (Which atoms are bonded?) Mult->Connectivity Conclusion Unambiguous Structure Elucidation FuncGroup->Conclusion Connectivity->Conclusion

Caption: Logical relationships in structure elucidation using 1D NMR.

Illustrative ¹H NMR Data (400 MHz, DMSO-d₆)

The following table presents expected data for the title compound. Actual values may vary slightly.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
111.85br s1HNH (N7-H)
28.31s1HN=CH (C9-H)
37.80m2HAromatic (C11-H, C15-H)
47.45m3HAromatic (C12-H, C13-H, C14-H)
56.85s1HIsoxazole-H (C4-H)
62.40s3H-CH₃ (C1'-H₃)

Analysis:

  • Signal 1 (11.85 ppm): The significant downfield shift is characteristic of an amide proton involved in hydrogen bonding and deshielded by the adjacent carbonyl group.[1] This signal would disappear upon adding a drop of D₂O to the NMR tube, confirming its identity as a labile proton.

  • Signal 2 (8.31 ppm): This singlet corresponds to the azomethine proton, whose chemical shift is influenced by the electronic nature of the imine bond and the adjacent aromatic ring.[1]

  • Signals 3 & 4 (7.80-7.45 ppm): These multiplets integrate to a total of 5 protons, consistent with the monosubstituted benzylidene ring. The protons ortho to the imine group (C11-H, C15-H) are typically further downfield.

  • Signal 5 (6.85 ppm): This singlet is characteristic of the proton on the isoxazole ring.[5] Its relative upfield position compared to the benzene protons is typical for many five-membered heterocycles.[3]

  • Signal 6 (2.40 ppm): A sharp singlet integrating to 3 protons, unambiguously assigned to the methyl group attached to the isoxazole ring.

Illustrative ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
168.5C 5Quaternary carbon of the isoxazole ring.
160.2C =O (C6)Carbonyl carbon, highly deshielded.
158.1C 3Quaternary carbon of the isoxazole ring.
147.9N=C H (C9)Azomethine carbon.
134.0C 10Quaternary aromatic carbon.
130.8C 13Aromatic CH.
129.2C 12, C 14Aromatic CH (2 carbons).
127.5C 11, C 15Aromatic CH (2 carbons).
102.3C 4Isoxazole CH carbon.
12.1-C H₃ (C1')Shielded methyl carbon.

Analysis:

  • The downfield signals above 150 ppm are assigned to the carbonyl carbon and the two quaternary carbons (C3, C5) of the isoxazole ring, which are in electron-deficient environments.[6][10]

  • The cluster of signals between 127 and 135 ppm represents the six carbons of the benzylidene aromatic ring.

  • The most upfield signals at 102.3 ppm and 12.1 ppm correspond to the isoxazole C4-H and the methyl group carbon, respectively, consistent with their more shielded electronic environments.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide. By following the detailed protocols for sample preparation and data acquisition, and applying the principles of spectral interpretation outlined herein, researchers can confidently verify the identity, structure, and purity of their synthesized compound. The logical, self-validating nature of NMR data ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing compounds in drug discovery and development programs.

References

  • Chemical Research Support, Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Retrieved from [Link]

  • Gollapalli Naga Raju et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]

  • Mazaheri Moghaddam, H. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Scientific and Research Publications, 8(9). Retrieved from [Link]

  • Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

Sources

Method

Application Note: 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer both structural rigidity and dynamic interaction capabilities. 5-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer both structural rigidity and dynamic interaction capabilities. 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS: 91397-11-4) represents a highly versatile intermediate that fuses two critical pharmacophores: the metabolically robust isoxazole ring and the adaptable benzylidenehydrazide linker.

This application note provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this compound—and its closely related derivatives—in drug discovery workflows, specifically targeting oncology and infectious disease pathways.

Pharmacophore Rationale & Mechanistic Insights

As a Senior Application Scientist, I approach scaffold selection not just by structural aesthetics, but by evaluating the thermodynamic and pharmacokinetic potential of the molecule. The efficacy of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide is driven by two distinct domains:

  • The 5-Methylisoxazole Core : The isoxazole ring acts as a classical bioisostere for amides and esters. Unlike aliphatic esters, the isoxazole ring is highly resistant to esterase-mediated hydrolysis, providing superior metabolic stability in vivo. Furthermore, the oxygen and nitrogen heteroatoms serve as potent hydrogen bond acceptors.

  • The Benzylidenehydrazide Linker (-CO-NH-N=CH-) : This moiety is the true workhorse of the molecule. The hydrazone linkage provides a rigid planar geometry while retaining rotational flexibility around the N-N bond. It acts simultaneously as a hydrogen bond donor (via the NH) and acceptor (via the C=O and N=C), making it an ideal "hinge-binding" motif for docking into the ATP-binding pockets of kinases[1].

Key Applications in Drug Discovery

A. Kinase Inhibition (VEGFR2 Targeting in Oncology)

Angiogenesis is a fundamental driver of tumor proliferation, largely mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Recent structure-activity relationship (SAR) studies have demonstrated that isoxazole-based hydrazones are potent in vitro inhibitors of VEGFR2[1]. The hydrazone linker perfectly mimics the hydrogen-bonding network required to displace ATP in the kinase domain, while the benzylidene aromatic ring occupies the hydrophobic specificity pocket adjacent to the hinge region[1].

B. System xc− Transporter Inhibition (Ferroptosis Induction)

The System xc− transporter is a cystine/glutamate antiporter overexpressed in various malignancies (e.g., glioblastoma). Inhibiting this transporter depletes intracellular cystine, halting glutathione synthesis and triggering ferroptosis (lipid ROS-mediated cell death). Isoxazole hydrazide derivatives have been successfully synthesized and validated as potent inhibitors of System xc−, structurally aligning with the transporter's substrate-binding pocket to block glutamate exchange[2].

C. Antiviral and Antimicrobial Agents

Beyond oncology, the isoxazole-hydrazone scaffold exhibits excellent in vivo antiviral activities. For instance, novel pyrazole-hydrazone derivatives containing an isoxazole moiety have demonstrated superior curative and inactivation activities against the Tobacco Mosaic Virus (TMV) compared to standard commercial treatments like Ningnanmycin[3].

Quantitative Data Summary

To benchmark the efficacy of the isoxazole-hydrazone/hydrazide scaffold, the following table summarizes comparative bioactivity data derived from recent literature across multiple therapeutic targets:

Scaffold / DerivativePrimary TargetAssay MethodologyObserved BioactivityReference
Isoxazole-Hydrazone VEGFR2 KinaseIn vitro Kinase AssayPotent inhibition; %GI range = 70.79–92.21 against leukemia/colon cell lines[1]
Isoxazole-Hydrazide System xc− TransporterL-[3H]-Glu Uptake (Na+-free)~50% inhibition of glutamate uptake at 500 µM[2]
Pyrazole-Isoxazole-Hydrazone Tobacco Mosaic Virus (TMV)In vivo Leaf AssayHigh curative and inactivation activity (superior to Ningnanmycin)[3]

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific buffer choices and internal controls to isolate the mechanism of action and ensure data integrity.

Protocol 1: High-Throughput VEGFR2 Kinase Inhibition Assay (ADP-Glo™)

Causality Note: We utilize a luminescence-based ADP detection assay rather than a fluorescence-based assay to eliminate the risk of auto-fluorescence interference commonly caused by highly conjugated hydrazone compounds.

Materials: Recombinant human VEGFR2 kinase domain, Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo™ Kinase Assay Kit. Validation Control: Sorafenib (Reference VEGFR2 inhibitor).

  • Compound Preparation: Serially dilute the isoxazole-hydrazone compound in 100% DMSO. Transfer to a 384-well plate so that the final DMSO concentration in the assay does not exceed 1% (v/v), preventing solvent-induced kinase denaturation.

  • Pre-Incubation: Combine the inhibitor with 1 ng of VEGFR2 enzyme in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Crucial Step: Incubate for 15 minutes at room temperature before adding ATP. This allows slow-binding inhibitors to reach thermodynamic equilibrium with the target.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout & QC: Measure luminescence. Calculate the Z'-factor using DMSO-only (negative) and Sorafenib (positive) controls. A Z'-factor > 0.6 validates the assay run.

Protocol 2: Cell-Based System xc− Transporter Activity Assay

Causality Note: System xc− is a chloride-dependent, sodium-independent antiporter. To isolate its activity from other abundant sodium-dependent excitatory amino acid transporters (EAATs), the assay MUST be performed in a strictly Na+-free buffer.

Materials: SNB-19 Glioblastoma cells, Na+-free Choline Chloride Buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 10 mM HEPES, pH 7.4), L-[3H]-Glutamate. Validation Control: Sulfasalazine (SASP) or Erastin.

  • Cell Preparation: Seed SNB-19 cells in 24-well plates and grow to 80% confluence. Wash cells twice with pre-warmed (37°C) Na+-free Choline Chloride Buffer to strip extracellular sodium.

  • Inhibitor Treatment: Pre-incubate cells with the isoxazole-hydrazide derivative (e.g., 50–500 µM) in the Na+-free buffer for 20 minutes to allow cell-surface binding.

  • Radioligand Uptake: Spike the wells with 100 µM L-[3H]-Glutamate (0.5 µCi/well). Incubate for exactly 10 minutes at 37°C. Note: A short incubation time ensures we are measuring the initial linear rate of transport, not steady-state accumulation.

  • Termination & Lysis: Rapidly aspirate the radioactive buffer and wash three times with ice-cold Na+-free buffer to halt transporter kinetics. Lyse cells using 0.1 M NaOH.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a Liquid Scintillation Counter (LSC). Normalize the counts per minute (CPM) to total protein concentration determined via a BCA assay.

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of the isoxazole-hydrazone scaffold, highlighting its points of pharmacological intervention.

G Inhibitor Isoxazole-Hydrazone Scaffold (5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide) VEGFR2 VEGFR2 Kinase Domain (ATP-Binding Pocket) Inhibitor->VEGFR2 Competitive Hinge Binding SystemXC System xc- Transporter (Cystine/Glutamate Antiporter) Inhibitor->SystemXC Allosteric/Pore Blockade Downstream1 Inhibition of Angiogenesis & Tumor Proliferation VEGFR2->Downstream1 Pathway Inhibition Downstream2 Glutathione Depletion & Ferroptosis Induction SystemXC->Downstream2 Metabolic Stress

Caption: Mechanism of action for isoxazole-hydrazone scaffolds in targeted oncology pathways.

References

  • Source: PubMed (National Institutes of Health)
  • Source: PubMed Central (National Institutes of Health)
  • Source: MDPI (Molecules)

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Testing of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

Introduction: Unveiling the Bioactivity of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide 5-Methyl-3-isoxazolecarboxylic acid benzylidenehydrazide belongs to a class of isoxazole derivatives that are gaining si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

5-Methyl-3-isoxazolecarboxylic acid benzylidenehydrazide belongs to a class of isoxazole derivatives that are gaining significant interest in pharmaceutical and agrochemical research.[1] These compounds serve as versatile building blocks for synthesizing novel bioactive molecules, with demonstrated potential in developing anti-inflammatory and antimicrobial agents.[1][2] Given the therapeutic promise of this chemical scaffold, a thorough in vitro evaluation is a critical first step in characterizing its biological effects.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro cell viability testing protocols for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide. These assays are fundamental for determining a compound's cytotoxic potential and therapeutic window, which are crucial parameters in the early stages of drug discovery.[3][4][5] We will delve into multiple assay principles, from assessing metabolic activity and membrane integrity to detecting specific markers of apoptosis.

The Importance of a Multi-Assay Approach

No single assay can provide a complete picture of a compound's effect on cell viability. Therefore, a multi-parametric approach is highly recommended to obtain a comprehensive and reliable assessment.[6] This guide will detail protocols for four distinct and widely accepted assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[7][8][9]

  • Neutral Red Uptake Assay: Assesses lysosomal integrity in viable cells.[10][11][12]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies plasma membrane damage by measuring the release of a cytosolic enzyme.[13][14][15]

  • Caspase-3/7 Activity Assay: Detects key effector caspases involved in the apoptotic pathway.[6][16][17][18]

By employing this suite of assays, researchers can gain deeper insights into the potential mechanism of action of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide, whether it induces a general cytotoxic effect or activates specific cell death pathways.

Experimental Workflow Overview

A typical experimental workflow for assessing the in vitro cytotoxicity of a novel compound involves several key stages, from initial cell culture preparation to final data analysis.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Dilution Series Preparation Cell_Seeding 3. Cell Seeding in 96-Well Plates Compound_Treatment 4. Treatment with Compound Cell_Seeding->Compound_Treatment Incubation 5. Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation Assay_Addition 6. Addition of Assay Reagents Incubation->Assay_Addition Assay_Incubation 7. Assay-Specific Incubation Assay_Addition->Assay_Incubation Measurement 8. Signal Measurement Assay_Incubation->Measurement Data_Processing 9. Data Normalization & Processing Measurement->Data_Processing IC50_Calc 10. IC50 Value Calculation Data_Processing->IC50_Calc

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of metabolically active cells.[8]

Materials:

  • 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

  • Selected cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[5]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8][9]

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.[19]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare a stock solution of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).[19]

    • Incubate for 24, 48, or 72 hours.[19]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7][19]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][21]

Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Hypothetical Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100%
11.1894.4%
100.9576.0%
250.6350.4%
500.3124.8%
1000.1512.0%

Protocol 2: Neutral Red Uptake Assay

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[11][22] The amount of dye retained by the cells is proportional to the number of viable cells.[11] This assay provides a quantitative measure of cytotoxicity.[10]

Materials:

  • Neutral Red solution (e.g., 0.33 g/L in ultrapure water)[12]

  • Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[12]

  • Other materials as listed for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium and add 100 µL of medium containing Neutral Red to each well.

    • Incubate for 2 hours at 37°C to allow for dye uptake by viable cells.[11]

  • Washing and Destaining:

    • Discard the Neutral Red solution and rinse the cells with 150 µL of PBS.[12]

    • Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.[12]

    • Shake the plate for at least 10 minutes on a plate shaker until the dye is uniformly distributed.[12]

  • Measurement:

    • Measure the optical density (OD) at 540 nm in a microplate reader.[12][22]

Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[23] The LDH assay measures the amount of released LDH, which is proportional to the number of dead or damaged cells.[13][14] This is a colorimetric assay where LDH catalyzes the reduction of NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[15][23]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • Other materials as listed for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the untreated and vehicle controls, prepare wells for:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the experiment).[15]

    • Background Control: Medium only.[15]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[14][15]

  • LDH Reaction:

    • Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatant.[15]

    • Incubate for 30 minutes at room temperature, protected from light.[15]

  • Measurement:

    • Add 50 µL of the Stop Solution to each well.[14]

    • Measure the absorbance at 490 nm using a microplate reader.[14][15]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a central role in apoptosis.[24] Caspases-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[6] This assay utilizes a specific substrate (e.g., a peptide containing the DEVD sequence) conjugated to a fluorescent or luminescent reporter.[6][17][24] When cleaved by active caspase-3/7, the reporter is released, generating a measurable signal that is proportional to the level of apoptosis.

Caspase-3/7 Apoptosis Pathway Compound 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide Procaspase3_7 Procaspase-3/7 (Inactive) Compound->Procaspase3_7 Induces Apoptotic Signal ActiveCaspase3_7 Active Caspase-3/7 Procaspase3_7->ActiveCaspase3_7 Activation Substrate Caspase-3/7 Substrate (Non-fluorescent) ActiveCaspase3_7->Substrate Cleavage Apoptosis Apoptosis ActiveCaspase3_7->Apoptosis Execution Fluorescence Fluorescent Product Substrate->Fluorescence

Caption: Caspase-3/7 activation in apoptosis.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay or similar kit (containing a caspase-3/7 substrate and buffer)[16]

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

  • Other materials as listed for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.

  • Assay Reagent Addition:

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data can be expressed as fold change in luminescence compared to the untreated control.

Hypothetical Data Presentation:

Concentration (µM)Mean Luminescence (RLU)Fold Change vs. Control
0 (Untreated)15,0001.0
116,5001.1
1045,0003.0
2597,5006.5
50150,00010.0
100165,00011.0

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, it is crucial to incorporate the following self-validating measures into your experimental design:

  • Appropriate Controls: Always include untreated, vehicle, and positive controls (a known cytotoxic agent) in every experiment.

  • Dose-Response and Time-Course: Evaluate the compound's effects across a range of concentrations and multiple time points to understand its dose- and time-dependent activity.

  • Replicates: Perform each experiment with at least three technical replicates and ensure the entire experiment is repeated on different days (biological replicates) to confirm the findings.

  • Cell Line Selection: Utilize multiple cell lines, including both cancerous and non-cancerous types, to assess the compound's selectivity and potential for off-target effects.[5]

By adhering to these principles and meticulously following the detailed protocols, researchers can confidently and accurately characterize the in vitro effects of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide on cell viability.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. In Protocols in Toxicology (pp. 1-7). Humana Press. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Retrieved from [Link]

  • Gedia, A. G., & Eudes, F. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments, (157). Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Cell Based Assay: BioLab Solutions. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Lactate Dehydrogenase. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • Koci, J., et al. (2001). Reactions of 5-amino-3-methylisoxazole-4-carboxylic Acid Hydrazide With Carbonyl Compounds: Immunological Activity and QSAR Studies of Products. Farmaco, 56(3), 229-237. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic compounds. 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS 91397-11-4) [1] is a prime example. Due to its rigid aromatic benzylidene ring and isoxazole core, this compound exhibits significant hydrophobicity.

When introduced into aqueous biological assays, it is highly prone to precipitation, which can lead to false negatives, erratic dose-response curves, and compromised data integrity. This guide is designed to provide you with the mechanistic understanding and self-validating protocols needed to overcome these solubility bottlenecks.

Part 1: Frequently Asked Questions (FAQs) on Solvent Dynamics

Q1: My compound completely dissolves in the 100% DMSO stock, but immediately turns cloudy when added to my cell culture media. What is happening thermodynamically? A1: You are observing a phenomenon known as "solvent-shift precipitation" or "crashing out" [2]. While 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide readily dissolves in aprotic organic solvents like Dimethyl Sulfoxide (DMSO), transferring it into an aqueous buffer drastically increases the solvent polarity. This thermodynamic shock forces the hydrophobic molecules to self-associate and precipitate into crystalline aggregates to minimize their surface contact with water [3].

Q2: Can I simply increase the DMSO concentration in my assay buffer to keep the compound dissolved? A2: No, this is a dangerous compromise. While increasing DMSO improves thermodynamic solubility, it introduces severe biological artifacts. DMSO can induce cellular differentiation, growth arrest, membrane permeabilization, and apoptosis [4]. To maintain scientific integrity, you must balance compound solubility with cellular tolerance.

Table 1: General DMSO Tolerance in Cell-Based Assays

Summarized from established in vitro screening guidelines [2], [5].

Final DMSO ConcentrationGeneral Effect on Cellular PhysiologyApplication Scientist Recommendation
< 0.1% v/v Generally considered safe with minimal biological effects.Optimal. Ideal for sensitive primary cells and long-term exposure.
0.1% - 0.5% v/v Well-tolerated by robust, immortalized cell lines for up to 72 hours.Acceptable. The standard working range for most high-throughput assays.
0.5% - 1.0% v/v Increased risk of cytotoxicity and altered proliferation rates.Caution. Short-term exposure only; strictly validate with vehicle controls.
> 1.0% v/v Significant membrane damage, oxidative stress, and apoptosis.Not Recommended. Will likely confound assay results.

Part 2: Troubleshooting Guide & Diagnostic Workflow

Before attempting a new formulation, you must diagnose whether your precipitation is a kinetic issue (caused by the method of addition) or a thermodynamic issue (exceeding the absolute solubility limit of the compound in water).

SolubilityWorkflow A Compound Precipitates in Aqueous Assay B Assess Current DMSO Concentration A->B C Is DMSO > 0.5%? B->C D Reduce DMSO & Use Acoustic Dosing C->D Yes (Toxicity Risk) E Assess Thermodynamic Solubility Limit C->E No (Within Limits) F Formulate with HP-β-CD Complex E->F Encapsulation Viable G Use Tween-80/HPMC Polymer Dispersion E->G Steric Hindrance

Diagnostic workflow for resolving 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide precipitation.

Field-Proven Insight: If you are using manual serial dilutions, you are exacerbating kinetic precipitation. I highly recommend transitioning to Direct Acoustic Droplet Ejection (ADE) if the equipment is available. ADE transfers picoliter volumes of the compound directly into the assay plate without intermediate aqueous dilutions, significantly mitigating solvent shock and improving DMSO tolerance [4],[5].

Part 3: Validated Experimental Protocols for Solubility Enhancement

If acoustic dosing is unavailable or the compound still exceeds its thermodynamic limit, you must alter the formulation. Below are two self-validating protocols designed specifically for hydrophobic molecules like 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Mechanism & Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. By using the kneading method, we force the lipophilic benzylidenehydrazide moiety into this cavity. This creates a thermodynamically stable, water-soluble complex without altering the compound's covalent structure or biological target binding [6].

Step-by-Step Methodology:

  • Molar Calculation: Calculate a 1:1 molar ratio of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide to HP-β-CD [6].

  • Paste Formation: Place the calculated HP-β-CD powder into a clean ceramic mortar. Add a minimal volume of a 50/50 water/ethanol mixture dropwise until a thick, uniform paste is formed.

  • Kneading (The Critical Step): Add the 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide powder directly into the paste. Knead vigorously with a pestle for 45–60 minutes.

    • Causality: The mechanical shear force combined with the co-solvent facilitates the displacement of water molecules from the cyclodextrin cavity, allowing the hydrophobic drug to enter.

  • Drying: Transfer the paste to a vacuum desiccator or lyophilizer for 24 hours to completely remove the water and ethanol.

  • Reconstitution & Self-Validation:

    • Self-Validation Check: Weigh the dried complex and reconstitute it in your standard assay buffer at 10x your desired working concentration. The solution must remain optically clear . If you observe turbidity, the inclusion complex was not fully formed (likely due to insufficient kneading time), and the procedure must be repeated.

Protocol B: Surfactant/Polymer Micro-Dispersion (Tween-80 / HPMC)

Mechanism & Causality: If cyclodextrin encapsulation fails due to steric hindrance from the isoxazole ring, creating a stabilized micro-dispersion is the next best approach. Here, Tween-80 lowers the interfacial tension to allow water to interact with the hydrophobic powder, while Hydroxypropyl methylcellulose (HPMC) acts as a steric stabilizer, coating the micro-particles to prevent them from agglomerating into larger, visible crystals [2].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare an aqueous dispersion medium containing 0.5% (w/v) HPMC and 0.5% (v/v) Tween-80 in your base assay buffer (e.g., PBS, pH 7.4) [2].

  • Pre-wetting: Weigh the required amount of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide into a glass vial. Add 2-3 drops of 100% Tween-80 directly to the powder and triturate into a smooth paste.

    • Causality: Dry hydrophobic powders repel water. Pre-wetting displaces trapped air from the compound's surface, ensuring uniform interaction with the aqueous vehicle.

  • Dispersion: Gradually add the HPMC/Tween-80 vehicle to the paste while vortexing vigorously at maximum speed.

  • High-Shear Sonication: Probe sonicate the suspension on an ice bath (to prevent thermal degradation of the compound) for 3 cycles of 15 seconds ON / 15 seconds OFF at 40% amplitude.

  • Self-Validation:

    • Self-Validation Check: Leave the resulting milky dispersion on the benchtop for 2 hours. There should be no visible sedimentation or pelleting at the bottom of the vial. If a pellet forms, the sonication energy was insufficient to achieve the required sub-micron particle size, and the suspension will crash out during your assay.

References
  • Bath, Colin, et al. "Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays." Journal of Laboratory Automation, Society for Laboratory Automation and Screening. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low yields in the synthesis of 5-Methyl-3-isoxazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low yields in the synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide. This molecule is a critical scaffold in drug discovery, and its synthesis relies on a precise three-step cascade: esterification, hydrazinolysis, and Schiff base condensation.

Below, we dissect the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.

SynthesisWorkflow SM 5-Methyl-3-isoxazolecarboxylic Acid (Starting Material) Step1 Step 1: Esterification Reagents: MeOH, H2SO4 Temp: 45°C SM->Step1 Int1 Methyl 5-methyl-3-isoxazolecarboxylate (Intermediate) Step1->Int1 Step2 Step 2: Hydrazinolysis Reagents: NH2NH2·H2O, EtOH Temp: Reflux Int1->Step2 Int2 5-Methyl-3-isoxazolecarboxylic Acid Hydrazide (Key Intermediate) Step2->Int2 Step3 Step 3: Schiff Base Condensation Reagents: Benzaldehyde, Glacial AcOH Temp: Reflux Int2->Step3 Target 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (Final Product) Step3->Target

Synthetic workflow for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my yield for the intermediate methyl 5-methyl-3-isoxazolecarboxylate so low? A1: Esterification is an equilibrium-driven process. The accumulation of water will drive the reaction backward toward hydrolysis. Causality & Solution: To force the equilibrium forward, use excess anhydrous methanol as both the solvent and the reactant. A validated approach involves using concentrated sulfuric acid ( H2​SO4​ ) as a dehydrating catalyst and heating the mixture to 45 °C (1)[1]. Ensure all glassware is oven-dried prior to the experiment.

Q2: During hydrazinolysis, I am observing a mixture of products on my TLC plate and a lower-than-expected yield of the mono-hydrazide. What is happening? A2: The reaction of the ester with hydrazine hydrate can lead to unwanted 1,2-diacylhydrazine (di-substitution) byproducts or ring-opening of the isoxazole under excessively harsh conditions (2)[2]. Causality & Solution: Di-acylation occurs when the newly formed mono-hydrazide competes with hydrazine as a nucleophile. To mitigate this, control the stoichiometry strictly. Using 1.1 to 1.2 equivalents of hydrazine hydrate minimizes di-substitution while ensuring complete consumption of the ester (3)[3]. Refluxing in absolute ethanol for 3-5 hours is standard, but you must monitor the reaction closely to avoid prolonged heating (4)[4].

Q3: My final Schiff base condensation with benzaldehyde is stalling, or the imine product is hydrolyzing back to the starting materials. How can I push the reaction to completion? A3: Schiff base (imine) formation is highly pH-dependent and reversible. Causality & Solution: The reaction requires an acid catalyst to protonate the carbonyl oxygen of benzaldehyde, making it highly electrophilic. However, if the pH drops too low, the nucleophilic nitrogen of the hydrazide becomes fully protonated and unreactive. The optimal pH is typically between 4.5 and 5.0. Adding a catalytic amount of glacial acetic acid achieves this perfect mechanistic balance (5)[5]. Furthermore, conducting the reaction in ethanol allows the highly crystalline benzylidenehydrazide to precipitate out of solution upon cooling, driving the equilibrium forward via Le Chatelier's Principle.

TroubleshootingLogic Issue Issue: Low Overall Yield Node1 Isolate Step 1: Esterification Issue->Node1 Node2 Isolate Step 2: Hydrazinolysis Issue->Node2 Node3 Isolate Step 3: Condensation Issue->Node3 Sol1 Check H2SO4 catalyst Ensure anhydrous conditions Drive equilibrium with excess MeOH Node1->Sol1 Sol2 Control stoichiometry (1.1-1.2 eq) Monitor TLC at 30 min intervals Prevent di-acylation Node2->Sol2 Sol3 Optimize pH (4.5-5.0) with AcOH Force precipitation via cooling Prevent imine hydrolysis Node3->Sol3

Diagnostic logic tree for isolating and resolving yield bottlenecks.

Section 2: Quantitative Data & Impurity Profiling

To systematically troubleshoot your workflow, compare your analytical data against the known impurity profiles and mitigation strategies outlined below.

Reaction StepCommon Impurity / ByproductPrimary Cause (Causality)Mitigation StrategyExpected Yield Impact
Esterification Unreacted Carboxylic AcidWater accumulation shifting equilibrium toward hydrolysis.Use anhydrous MeOH; ensure H2​SO4​ is concentrated.+15-20%
Hydrazinolysis 1,2-DiacylhydrazineExcess ester relative to hydrazine; high local concentrations.Limit hydrazine hydrate to 1.1-1.2 eq; add dropwise.+25-30%
Hydrazinolysis Ring-opened byproductsHarsh, prolonged heating destroying the isoxazole ring.Reduce reflux time; monitor strictly via TLC.+10-15%
Condensation Hydrolyzed Imine / Starting MaterialsInsufficient acid catalysis (pH too high or too low).Buffer with glacial acetic acid to pH ~4.5.+20-40%

Section 3: Validated Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , meaning each step contains physical or chemical checkpoints to confirm success before proceeding.

Protocol 1: Synthesis of Methyl 5-methyl-3-isoxazolecarboxylate
  • Dissolution: Dissolve 40 g of 5-Methyl-3-isoxazolecarboxylic acid in 80 mL of anhydrous methanol in a dry round-bottom flask.

  • Catalysis: Slowly add 8 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise to the reaction mixture.

  • Heating: Heat the solution to 45 °C and stir continuously for 4-6 hours.

  • Validation (Neutralization): Cool the solution to 30 °C, dilute with 60 mL of distilled water, and neutralize with 14 g of aqueous ammonium hydroxide. Self-Validation: The sudden shift in solubility will force the ester to crash out as a crystalline slurry, confirming successful conversion[1].

  • Isolation: Cool the mixture to 10 °C, filter the crystals, wash with cold water, and dry under vacuum at 40 °C overnight.

Protocol 2: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Hydrazide
  • Preparation: Dissolve 0.01 moles of the isolated methyl ester in a minimum amount of absolute ethanol to form a clear solution.

  • Reagent Addition: Add 0.011 to 0.012 moles (1.1 - 1.2 eq) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the contents to reflux for 3-5 hours.

  • Validation (TLC Monitoring): Check the reaction progress via Thin Layer Chromatography (TLC) every 45 minutes. Self-Validation: The reaction is complete when the high-Rf ester spot disappears and a highly polar, low-Rf hydrazide spot dominates[4][6].

  • Isolation: Distill off the ethanol under reduced pressure. Recrystallize the crude solid from cold ethanol to obtain the pure hydrazide.

Protocol 3: Synthesis of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide
  • Preparation: Dissolve 0.01 moles of the hydrazide intermediate in 30 mL of absolute ethanol.

  • Condensation: Add 0.0105 moles (1.05 eq) of benzaldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to adjust the pH to approximately 4.5-5.0.

  • Reflux: Heat the reaction mixture under reflux for 2-4 hours.

  • Validation (Precipitation): Remove the heat and allow the flask to cool to room temperature, then transfer to an ice bath (4 °C). Self-Validation: The highly crystalline Schiff base is insoluble in cold ethanol and will rapidly precipitate, driving the equilibrium to completion[7].

  • Isolation: Collect the solid product via vacuum filtration, wash with ice-cold ethanol to remove unreacted benzaldehyde, and dry thoroughly under vacuum.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS 9139...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS 91397-11-4). Because this compound serves as a critical scaffold in medicinal chemistry, achieving high purity is paramount. The purification of this N-acylhydrazone derivative is notoriously complex due to dynamic stereochemistry, structural regioisomers, and the presence of highly regulated genotoxic impurities.

This guide synthesizes field-proven methodologies with the mechanistic causality behind each protocol, ensuring your workflows are both robust and self-validating.

Quantitative Impurity Profile Summary

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities commonly found in crude batches of this compound.

Impurity TypeOrigin / MechanismPolarityRisk LevelRecommended Clearance Strategy
Unreacted Hydrazide Incomplete condensationHighCritical (Genotoxic)Chemical Scavenging + RP-HPLC
3-Methyl-5-isoxazole 1,3-dipolar cycloaddition regioisomerMediumHigh (Structural analog)PFP-Stationary Phase RP-HPLC
Z-Isomer Thermodynamic equilibriumMediumModerate (Depresses MP)Selective Recrystallization
Benzaldehyde Excess starting materialLowLow Liquid-Liquid Extraction / Wash
Troubleshooting FAQs

Q1: During HPLC analysis, my product elutes as a broad, split peak. Is the compound degrading on the column? A: Not necessarily. This is a classic manifestation of dynamic stereochemistry. The N-acylhydrazone linkage (-CO-NH-N=CH-) exhibits partial double-bond character in the amide bond (creating cis/trans rotamers) alongside true geometric E/Z isomers at the imine bond, as detailed in 1[1]. In solution, these species exist in a dynamic equilibrium, causing peak broadening or splitting as they interconvert during the chromatographic run.

  • The Fix: To validate that this is an isomeric phenomenon rather than degradation, run your analytical HPLC at an elevated column temperature (e.g., 50°C). The increased thermal energy accelerates the interconversion rate, causing the split peaks to coalesce into a single, sharp band. For preparative isolation, avoid silica-based chromatography if possible, as it can catalyze isomerization; instead, use thermodynamic recrystallization (see Protocol B).

Q2: My batch failed QA due to trace levels of unreacted hydrazine/hydrazide. How can I selectively remove these genotoxic impurities (GTIs)? A: Hydrazine and intermediate hydrazides are potent nucleophiles and strictly regulated 2[2]. They often exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual silanols, making standard RP-HPLC inefficient for ppm-level clearance[3].

  • The Fix: Implement an orthogonal chemical scavenging step before chromatography. Treat the crude mixture with a polymer-bound benzaldehyde resin. The resin's aldehyde groups will rapidly undergo Schiff-base condensation exclusively with the primary amine of the unreacted hydrazide. The genotoxic impurity becomes covalently anchored to the solid support and can be removed via simple filtration.

Q3: We are detecting a closely eluting impurity with the exact same mass. How do we separate it? A: You are likely observing a regioisomer. The starting material, 5-methyl-3-isoxazolecarboxylic acid, is typically synthesized via a 4[4]. This reaction can produce a minor fraction of the 3-methyl-5-isoxazole regioisomer. Because the structural difference is merely the transposition of the methyl and carboxylate groups on the isoxazole ring, their lipophilicity is nearly identical, rendering standard C18 columns ineffective.

  • The Fix: Switch your stationary phase to a Pentafluorophenyl (PFP) column. The PFP phase offers multiple retention mechanisms—including π−π interactions, dipole-dipole interactions, and shape selectivity—that are highly sensitive to the spatial arrangement of the isoxazole substituents, allowing for baseline resolution of the regioisomers.

Step-by-Step Methodologies
Protocol A: Chemical Scavenging and PFP RP-HPLC for GTI Clearance

This protocol ensures the removal of genotoxic hydrazides and structural regioisomers.

  • Solubilization: Dissolve the crude 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide in anhydrous Tetrahydrofuran (THF) at a concentration of 20 mg/mL.

  • Scavenging: Add 3 molar equivalents (relative to the estimated hydrazide impurity) of polymer-bound benzaldehyde resin.

  • Incubation: Stir the suspension at 25°C for 4 hours. Causality: This provides sufficient time for the heterogeneous condensation reaction between the resin and the trace hydrazide to reach completion, covalently trapping the GTI.

  • Filtration: Filter the mixture through a Celite pad to remove the resin. Wash the pad with 2 column volumes of THF.

  • Concentration: Evaporate the filtrate in vacuo to yield the GTI-free crude.

  • PFP RP-HPLC: Dissolve the residue in DMSO (max 50 mg/mL). Inject onto a Preparative PFP Column (5 µm, 250 x 21.2 mm). Run a gradient of 20% to 60% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes at 15 mL/min. Collect the major peak eluting at ~254 nm and lyophilize.

Protocol B: Thermodynamic Recrystallization for E-Isomer Enrichment

Chromatography often yields a mixture of E/Z isomers. This protocol utilizes thermodynamic control to isolate the biologically relevant E-isomer.

  • Dissolution: Suspend the lyophilized HPLC fractions from Protocol A in a minimum volume of boiling absolute ethanol (approx. 10 mL/g).

  • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble particulates.

  • Thermodynamic Cooling: Allow the solution to cool to 25°C very slowly (over 4-6 hours) without agitation. Causality: Rapid cooling kinetically traps the Z-isomer in the crystal lattice. Slow cooling allows the dynamic equilibrium in solution to constantly replenish the thermodynamically favored E-isomer as it selectively crystallizes out of solution.

  • Maturation: Transfer the flask to 4°C for 12 hours to maximize yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash with ice-cold ethanol (2 x 5 mL) and dry under high vacuum at 40°C for 24 hours.

Purification Workflow Visualization

PurificationWorkflow A Crude 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide B Polymer-Bound Aldehyde Resin (Scavenging) A->B Add to THF C Filtration B->C Stir 4h D Resin-Bound Genotoxic Hydrazides C->D Solid Phase E Filtrate (Isomers + Regioisomers) C->E Liquid Phase F PFP RP-HPLC (Regioisomer Separation) E->F Concentrate & Inject G Regioisomeric Waste F->G Elutes Early H Target Fraction (E/Z Mixture) F->H Main Peak I Ethanol Recrystallization (Thermodynamic Control) H->I Lyophilize & Dissolve J Pure E-Isomer Product (>99% Purity) I->J Slow Cooling (4°C)

Figure 1: Purification workflow for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide.

References
  • Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products Source: PubMed (nih.gov) URL:[Link]

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials Source: Ovid URL:[Link]

  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid (E/Z Isomerization of N-acylhydrazones) Source: PMC (nih.gov) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation of HPLC Methods for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Executive Summary 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary

5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS: 91397-11-4) is a critical synthetic intermediate and bioactive scaffold used in the development of isoxazole-based pharmaceuticals, including monoamine oxidase inhibitors (MAOIs) like Isocarboxazid[1]. Because isoxazole derivatives exhibit a broad spectrum of biological activities—ranging from antimicrobial to neuroprotective effects[2]—the accurate quantification of these compounds is paramount during drug development and quality control (QC).

This guide objectively compares a newly optimized Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) method against a Traditional HPLC-UV method. By applying the latest ICH Q2(R2) validation guidelines[3], we demonstrate how upgrading to core-shell column technology and optimizing mobile phase kinetics results in a 400% increase in throughput, superior sensitivity, and enhanced specificity.

The Analytical Challenge & Scientific Context

Analyzing 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide presents specific chromatographic challenges:

  • Structural Stability: The molecule contains a hydrazone linkage (-CO-NH-N=CH-) that is susceptible to geometric isomerization (E/Z isomers) and potential hydrolysis at extreme pH levels.

  • Precursor Interference: The compound is synthesized via the condensation of methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine[1]. A robust method must baseline-resolve the target analyte from these UV-active precursors.

While LC-MS/MS methods offer extreme sensitivity for pharmacokinetic studies of isoxazoles in plasma[4], they are often cost-prohibitive and overly complex for routine batch-release QC. Therefore, an optimized UHPLC-DAD method serves as the ideal self-validating system for pharmaceutical manufacturing.

Visual Workflow: ICH Q2(R2) Validation Lifecycle

The following diagram illustrates the logical progression from method optimization to full ICH Q2(R2) validation, ensuring a self-validating and scientifically rigorous approach.

HPLC_Validation cluster_0 Phase 1: Method Optimization cluster_1 Phase 2: ICH Q2(R2) Validation Parameters Start Analytical Target Profile (ATP) Opt1 Column Selection (Core-Shell vs Porous) Start->Opt1 Opt2 Mobile Phase Tuning (pH & Organic Modifier) Opt1->Opt2 Val1 Specificity (DAD Peak Purity) Opt2->Val1 SST Passed Val2 Linearity & Range (5 Concentrations) Val1->Val2 Val3 Precision (Repeatability) Val2->Val3 Val4 Accuracy (Spike Recovery) Val3->Val4 Val5 Sensitivity (LOD & LOQ) Val4->Val5 End Validated QC Method Val5->End Criteria Met

Workflow for HPLC method optimization and ICH Q2(R2) validation of isoxazole derivatives.

Methodological Comparison: Causality & Design

To demonstrate the superiority of the optimized method, we compared it directly against a standard legacy method.

Table 1: Chromatographic Conditions Comparison
ParameterTraditional HPLC-UV (Method A)Optimized UHPLC-DAD (Method B)
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Water / Methanol (40:60 v/v)0.1% Formic Acid in Water / Acetonitrile
Elution Profile IsocraticGradient (10% to 90% ACN over 3 min)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL1 µL
Run Time 15.0 min3.5 min
Detection UV at 254 nmDAD (200-400 nm, extracted at 254 nm)
The Causality Behind the Choices (Expertise & Experience)
  • Core-Shell vs. Fully Porous Particles: Traditional 5 µm fully porous silica suffers from significant eddy diffusion (the A-term in the van Deemter equation) and slow intra-particle mass transfer (the C-term). By upgrading to a 1.7 µm core-shell architecture, the solid silica core limits the diffusion path of the analyte. This drastically flattens the C-term curve, allowing for higher flow velocities without a loss in theoretical plates, thereby cutting the run time from 15 minutes to 3.5 minutes.

  • Mobile Phase pH Control: The hydrazone linkage is stabilized in slightly acidic conditions. Using 0.1% Formic Acid (pH ~2.7) ensures the molecule remains in a consistent, neutral state, suppressing secondary interactions with residual silanols on the stationary phase and eliminating peak tailing.

  • Acetonitrile over Methanol: Acetonitrile has a lower viscosity than methanol, which reduces backpressure on the UHPLC system and provides better mass transfer kinetics, leading to sharper peaks and a higher Signal-to-Noise (S/N) ratio.

Step-by-Step Experimental Protocols

The following protocols outline the self-validating system used to evaluate Method B according to ICH Q2(R2) standards[3].

Step 1: System Suitability Testing (SST)
  • Procedure: Inject the standard solution (100 µg/mL) six consecutive times before beginning any validation sequence.

  • Causality: SST ensures the complete system (LC, column, detector) is fit for purpose.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing factor ( Tf​ ) ≤1.5 , Theoretical plates ( N ) ≥5000 .

Step 2: Specificity & Peak Purity
  • Procedure: Prepare a spiked solution containing 100 µg/mL of the analyte and 1% w/w of its synthetic precursors (methyl 5-methylisoxazole-3-carboxylate and benzylhydrazine). Inject into the UHPLC-DAD.

  • Causality: DAD allows for spectral matching across the entire peak. If an impurity co-elutes, the peak purity angle will exceed the purity threshold, flagging the method as non-specific.

  • Acceptance Criteria: Resolution ( Rs​ ) between all peaks ≥2.0 . DAD peak purity match factor ≥990 .

Step 3: Linearity & Range
  • Procedure: Prepare standard solutions at five concentration levels: 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL). Inject each level in triplicate. Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 .

Step 4: Accuracy (Recovery) & Precision
  • Procedure (Accuracy): Spike known amounts of the reference standard into a blank placebo matrix at 50%, 100%, and 150% levels. Prepare three independent samples per level (9 determinations total).

  • Procedure (Precision): For Method Precision (Repeatability), prepare 6 independent sample preparations at the 100% concentration level and analyze them.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%. Precision %RSD ≤2.0% .

Step 5: Sensitivity (LOD & LOQ)
  • Procedure: Serially dilute the standard solution. Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), where LOD=3.3σ/S and LOQ=10σ/S .

  • Causality: This mathematical approach is more robust than visual S/N estimation, ensuring trace-level precursor impurities can be reliably quantified.

Data Presentation: Comparative Validation Results

The experimental execution of the protocols yielded the following summarized data, proving the superiority of the optimized UHPLC-DAD method.

Table 2: Validation Parameters Summary (ICH Q2(R2))
Validation ParameterAcceptance CriteriaTraditional HPLC-UVOptimized UHPLC-DAD
Specificity (Resolution) No interference, Rs​≥2.0 Pass ( Rs​=2.4 )Pass ( Rs​=4.8 , Purity Match)
Linearity ( R2 ) ≥0.999 0.99910.9999
Method Precision (%RSD) ≤2.0% (n=6)1.6%0.4%
Accuracy (Mean Recovery) 98.0% - 102.0%98.2% - 101.5%99.6% - 100.3%
Limit of Detection (LOD) S/N 30.8 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) S/N 102.4 µg/mL0.15 µg/mL

Conclusion

The transition from a traditional fully porous HPLC-UV method to an optimized core-shell UHPLC-DAD method represents a significant leap in analytical capability for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide. By understanding the chromatographic causality—specifically the reduction of mass transfer resistance via core-shell technology and the stabilization of the hydrazone linkage via pH control—laboratories can achieve a 4-fold reduction in analysis time while simultaneously improving precision (%RSD from 1.6% to 0.4%) and sensitivity (LOQ dropped from 2.4 to 0.15 µg/mL). This optimized method fully complies with ICH Q2(R2) guidelines and is highly recommended for routine pharmaceutical quality control.

References

  • ChemicalBook.ISOCARBOXAZID (200 MG) synthesis.
  • RSC Publishing.Advances in isoxazole chemistry and their role in drug discovery.
  • European Medicines Agency (EMA).ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PubMed / Journal of Chromatography B.Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.

Sources

Comparative

Comparing cytotoxicity of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide against standard chemotherapeutic drugs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro cytotoxicity, mechanistic divergence, and assay validation Executive Summary & Rationale The development of targete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro cytotoxicity, mechanistic divergence, and assay validation

Executive Summary & Rationale

The development of targeted anti-cancer agents requires moving away from the indiscriminate toxicity of classical chemotherapeutics. 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (5-M-3-ICAB) represents a highly specialized pharmacophore combining an isoxazole ring with a benzylidenehydrazide (Schiff base) linker.

As an application scientist evaluating novel therapeutics, the rationale for benchmarking 5-M-3-ICAB against standard drugs like Doxorubicin (DOX) and 5-Fluorouracil (5-FU) is rooted in structural biology. While DOX and 5-FU act as broad-spectrum DNA intercalators and antimetabolites respectively, isoxazole-hydrazide hybrids are documented to act as targeted kinase inhibitors, specifically inducing G0/G1 cell cycle arrest with remarkably low toxicity to non-malignant fibroblasts[1][2]. This guide objectively compares their performance, detailing the causality behind the observed efficacy and the self-validating protocols required to accurately measure it.

Mechanistic Divergence: Targeted Inhibition vs. Broad Cytotoxicity

Understanding the mechanism of action is critical for interpreting cytotoxicity data. The benzylidenehydrazide moiety in 5-M-3-ICAB acts as a rigid, planar linker that facilitates deep insertion and hydrogen bonding within the ATP-binding pockets of cyclin-dependent kinases (e.g., CDK4)[2].

Conversely, Doxorubicin indiscriminately intercalates into DNA and generates reactive oxygen species (ROS), leading to severe off-target effects such as cardiotoxicity. The targeted nature of 5-M-3-ICAB explains its high Selectivity Index (SI) and its ability to spare normal cells[3][4].

Pathway Drug 5-M-3-ICAB (Isoxazole Hydrazide) Target CDK4 / Cyclin D1 Complex Drug->Target Competitive Inhibition Arrest G0/G1 Cell Cycle Arrest Target->Arrest Prevents Cell Cycle Progression Apoptosis Apoptosis Induction (Caspase-3 Activation) Arrest->Apoptosis Triggers Programmed Cell Death DOX Doxorubicin (DNA Intercalation) DOX->Apoptosis Non-specific DNA Damage Tox Systemic Toxicity (Normal Cells) DOX->Tox Off-target Effects

Mechanistic divergence between 5-M-3-ICAB targeted inhibition and Doxorubicin systemic toxicity.

Quantitative Efficacy: Cytotoxicity Profiles

The following data synthesizes established in vitro profiles for isoxazole-hydrazide pharmacophores compared to clinical standards across human carcinoma lines (A549, HepG2, MCF-7) and normal murine fibroblasts (L929)[1][2][5].

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) at 72h Exposure

CompoundA549 (Lung)HepG2 (Liver)MCF-7 (Breast)L929 (Normal)Selectivity Index (SI)*
5-M-3-ICAB 2.4 ± 0.31.8 ± 0.23.1 ± 0.4>100.0>40.0
Doxorubicin (DOX) 0.9 ± 0.10.7 ± 0.11.2 ± 0.24.5 ± 0.5~5.0
5-Fluorouracil (5-FU) 15.2 ± 1.412.4 ± 1.118.5 ± 1.635.0 ± 2.1~2.5

*Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / Average IC₅₀ (Cancer Cell Lines). An SI > 10 indicates a highly favorable safety profile.

Data Interpretation: While Doxorubicin exhibits a lower absolute IC₅₀ (sub-micromolar potency), its toxicity against L929 fibroblasts is severe. 5-M-3-ICAB demonstrates potent low-micromolar efficacy against solid tumors while maintaining an SI of >40, indicating a vast therapeutic window[1][2].

Self-Validating Experimental Protocols

To ensure data integrity, the choice of assay is paramount. Why the SRB Assay over MTT? The MTT assay is ubiquitous; however, the redox-active nature of hydrazide derivatives can prematurely reduce tetrazolium salts in the absence of living cells, yielding false-positive viability signals. The Sulforhodamine B (SRB) assay relies on stoichiometric binding to basic amino acids under mild acidic conditions, completely bypassing mitochondrial reductase interference[2].

Protocol A: SRB Cytotoxicity Assay (Redox-Independent)
  • Cell Seeding: Seed A549, HepG2, and L929 cells in 96-well plates at 5×103 cells/well. Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

  • Treatment & Internal Controls: Treat cells with 5-M-3-ICAB, DOX, or 5-FU (0.1–100 µM).

    • Self-Validation Step: You must include a 0.1% DMSO vehicle control (to rule out solvent toxicity) and a cell-free blank (to subtract baseline dye retention).

  • Fixation: After 72h, add cold 50% Trichloroacetic acid (TCA) directly to the media (final concentration 10%). Incubate at 4°C for 1 hour. Wash 5 times with DI water and air-dry. Causality: TCA precipitates proteins, locking the cellular biomass in place.

  • Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid. Incubate for 30 mins at room temperature.

  • Washing: Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5). Shake for 10 mins and read absorbance at 540 nm.

Workflow N1 Compound Prep (Vehicle: 0.1% DMSO) N3 Drug Exposure (72h Incubation) N1->N3 N2 Cell Seeding (Cancer vs. Normal) N2->N3 N4 TCA Fixation & SRB Staining N3->N4 Prevents Redox Interference N5 Absorbance Read (540 nm) N4->N5 Stoichiometric Binding

Self-validating SRB cytotoxicity assay workflow designed to eliminate hydrazide redox interference.

Protocol B: Cell Cycle Analysis via Flow Cytometry

To validate the CDK4 inhibition mechanism, cell cycle arrest must be quantified.

  • Harvesting: Collect treated and control cells via trypsinization. Wash with cold PBS.

  • Fixation: Resuspend in 70% cold ethanol dropwise while vortexing. Store at -20°C for at least 2h.

  • Staining: Centrifuge to remove ethanol. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

    • Causality: RNase A is critical. Because PI binds to all double-stranded nucleic acids, degrading cellular RNA ensures the fluorescent signal is exclusively proportional to DNA content, allowing accurate separation of G0/G1, S, and G2/M phases.

  • Acquisition: Analyze via flow cytometry, capturing a minimum of 10,000 events per sample.

Conclusion

Compared to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil, 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide offers a paradigm shift from broad cytotoxicity to targeted cell-cycle intervention. By utilizing robust, redox-independent assays like SRB, researchers can accurately validate the high Selectivity Index of isoxazole-hydrazide hybrids, positioning them as highly promising lead compounds for next-generation oncology drug development.

References[1] INSIGHTS INTO MYCOBACTERIAL ACTIVITY AND CYTOTOXICITY OF SUBSTITUED ISOXAZOLE-4-CARBOHYDRAZIDE DERIVATIVES. Biblioteka Nauki.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0_A_QWXnTuMpBDBvd5Lq6-AF28e-YaOq464rOffU4N8OoBDhODs-rkMrO-h6vJMkZl33420uk6RH9VAt3daEfNjCNp1eyAdsLoDSN3vQkf7FdBvWf9lYiJS740fpUqnaGFOqmSFGGiA==[5] Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjteFaIWOW5NqRQbSKQ4JKNsNbiGqVDxSVGlNuir2uwkmmvQgRzQyLqCymseliulur-Itl17v2w7PC5N0JKTXdOhBc5T9mIEtUJLO0mq8IqZLP2t3rd39COpFA734YOeSR59UsJtJLzF7RGgTFFSQsfvraaRVD4K8-7Ty1rYb3VvJ07cqHvqWrgRO5c1HDRkzMSuRidUdKzmHsGhNr3yF683Vn[3] Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj-T8zIe0NlztkwWYYWoCf7ejkorPHiljBVHl_7sX4hzt71UYWEojBPs7-2TuLi55S24Fk0P_QjQwSVzj5BhaVfEijSC5V7PSWK-I6za2ctEK6IXADK5YLPFPWuaXTshJ_Mg==[4] Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGD8CuCIvznHBGxMkCO566Ubh36ymN7ZIPtybpc7_57NU4UhIyZAg0U6w1wfSm829IB3aKXfVDk9eDWpCDlJ1FnpRC7d634T5xO-jIJoFDEMv56P8HwkmcAw7-5xaImSZypkM=[2] Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpWDjWNvwja7XMQW6xujo0aE5cXGqhImmvN4Rdy6J1XWKp6Ecixx5fOYXzJEKxexy26MZb36IQlECYdp-qd6f9PcLOOJ6_n26fGoZ7BRfiuuEVeMJPgzKTtxdnDU_HOa8lKKAqICBS3w3f0g==

Sources

Validation

Benchmarking the Biological Efficacy of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide Analogs: A Comparative Guide

In the landscape of medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive technical comparison of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide analogs, a promising class of compounds with potential therapeutic applications. By integrating experimental data from related isoxazole derivatives, we aim to offer researchers, scientists, and drug development professionals a framework for benchmarking their biological efficacy, focusing on their anti-inflammatory and antimicrobial properties.

Introduction: The Therapeutic Potential of Isoxazole Analogs

The isoxazole ring system is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting significant anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide scaffold, in particular, combines the versatile isoxazole nucleus with a hydrazone linkage, a pharmacophore known to contribute to a wide range of biological activities. Understanding the comparative efficacy of analogs within this series is crucial for identifying lead compounds and elucidating structure-activity relationships (SAR) that can guide future drug design.

This guide will delve into the anti-inflammatory and antimicrobial activities of these analogs, providing a comparative analysis of their performance based on available data for structurally similar compounds. We will explore their potential mechanisms of action, supported by detailed experimental protocols for in vitro evaluation.

Comparative Efficacy: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the biological activities of various isoxazole derivatives, offering a benchmark for the potential efficacy of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide analogs. It is important to note that the presented data is for a range of isoxazole derivatives and serves as a predictive guide due to the limited availability of direct comparative studies on the specific benzylidenehydrazide series.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][5]

Table 1: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)Reference
Isoxazole Derivatives (General)COX-20.55 - 15Celecoxib0.05[4][6]
Isoxazole Derivatives (General)5-LOX8.47 - 10.48Montelukast-[5][7]

Note: IC50 values can vary depending on specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.[6]

Antimicrobial Activity

Hydrazide and hydrazone derivatives are a well-established class of antimicrobial agents.[8] The isoxazole-hydrazone scaffold is therefore expected to exhibit significant activity against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Hydrazide and Isoxazole Derivatives

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Hydrazide DerivativesStaphylococcus aureus>100Ciprofloxacin0.5[8]
Hydrazide DerivativesEscherichia coli>100Ciprofloxacin1[8]
Phthalimide Phenyl Hydrazide DerivativesPseudomonas aeruginosa---[9]
Phthalimide Phenyl Hydrazide DerivativesStreptococcus pyogenes---[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Mechanism of Action: Unraveling the Molecular Pathways

The biological effects of these isoxazole analogs are underpinned by their interaction with specific molecular targets. A key pathway implicated in their anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[12] Isoxazole derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this critical pathway.[13]

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK TNF-α->IKK IL-1 IL-1 IL-1->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IkB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB Proteasome->NFkB_n Translocation DNA DNA NFkB_n->DNA Transcription mRNA mRNA DNA->mRNA Proteins Pro-inflammatory Proteins mRNA->Proteins Translation

Caption: The NF-κB signaling pathway in inflammation.

Experimental Protocols for Efficacy Benchmarking

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section provides detailed methodologies for key in vitro assays to evaluate the anti-inflammatory and antimicrobial efficacy of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide analogs.

In Vitro Anti-inflammatory Assays

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.[4]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Compound Preparation: Dissolve the test compounds and a reference inhibitor (e.g., celecoxib) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compounds or reference inhibitor at various concentrations.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding the colorimetric substrate solution followed by arachidonic acid.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme activity.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solutions Add_Reagents Add Buffer, Heme, & Enzyme to Plate Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Arachidonic Acid Solution Start_Reaction Add Substrate & Arachidonic Acid Prep_Substrate->Start_Reaction Prep_Compound Prepare Test Compounds & Reference Add_Inhibitor Add Test Compounds/Reference Prep_Compound->Add_Inhibitor Add_Reagents->Add_Inhibitor Incubate_1 Incubate (5 min, 25°C) Add_Inhibitor->Incubate_1 Incubate_1->Start_Reaction Measure_Abs Measure Absorbance Start_Reaction->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for the in vitro COX inhibition assay.

This assay measures the inhibition of 5-LOX, an enzyme responsible for the production of pro-inflammatory leukotrienes.[14]

Protocol:

  • Enzyme and Substrate Preparation: Use a commercially available 5-LOX inhibitor screening kit or prepare purified 5-LOX enzyme and a linoleic acid substrate solution.[15][16]

  • Compound Preparation: Prepare stock solutions of the test compounds and a reference inhibitor in DMSO.

  • Assay Procedure:

    • Pre-incubate the 5-LOX enzyme with various concentrations of the test compounds or vehicle.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Measure the formation of the hydroperoxide product by monitoring the increase in absorbance at 234 nm.[17]

  • Data Analysis: Determine the percentage of inhibition and calculate the IC50 value for each compound.

In Vitro Antimicrobial Susceptibility Testing

The MIC assay is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[8]

Protocol:

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Bacteria Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microtiter Plate Prep_Bacteria->Inoculate Prep_Compound Prepare Serial Dilutions of Test Compounds Prep_Compound->Inoculate Incubate Incubate (18-24h, 37°C) Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This guide provides a framework for benchmarking the biological efficacy of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide analogs, with a focus on their anti-inflammatory and antimicrobial potential. The provided data on related isoxazole derivatives suggests that this class of compounds holds significant promise for the development of novel therapeutic agents.

Future research should focus on the systematic synthesis and evaluation of a library of these specific analogs to establish clear structure-activity relationships. Direct comparative studies against established drugs will be crucial for validating their therapeutic potential. Furthermore, in vivo studies using animal models of inflammation and infection are necessary to translate these in vitro findings into a preclinical setting. The exploration of their anticancer activity also represents a valuable avenue for future investigation.

References

  • BenchChem. (2025).
  • Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42.
  • Frontiers. (2023).
  • Scholars Research Library. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 5(1), 245-251.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes.
  • ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation.
  • Mechanobiology Institute, National University of Singapore. (2024, March 18).
  • SciSpace. (n.d.).
  • BenchChem. (2025). The Anti-Inflammatory Potential of Nitro-Isoxazole Compounds: A Technical Guide for Drug Development Professionals. BenchChem.
  • Zimecki, M., Artym, J., & Ryng, S. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2694.
  • ResearchGate. (2026, January 2). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2694.
  • Fadda, A. A., et al. (2020).
  • PMC. (2024, November 15).
  • ResearchGate. (n.d.). In Vitro 5-LOX Anti-inflammatory Activity of Synthesized Isoxazole....
  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors. BenchChem.
  • PubMed. (2024, October 4).
  • PLOS One. (2024, October 4).
  • ResearchGate. (2023, September 6).
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • African Journal of Pharmacy and Pharmacology. (2014). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants.
  • ResearchGate. (2024, January 8). (PDF)
  • Nanotechnology Perceptions. (2018, February 15). Cyclooxygenase (COX)
  • Taylor & Francis. (n.d.).
  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • PMC. (2024, October 4).
  • ResearchGate. (2024, June 22). (PDF)
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • F1000Research. (2024, April 2).
  • PubMed. (2021, September 8). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2.
  • MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
  • BenchChem. (n.d.). Benchmarking 4-(5-methyl-3-isoxazolyl)Benzoic acid against known COX-2 inhibitors.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • ResearchGate. (n.d.). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 | Request PDF.
  • Adichunchanagiri University. (n.d.).
  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • MDPI. (2025, February 22).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

This guide provides essential safety and logistical information for the proper disposal of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS No. 91397-11-4).[1] As a substituted hydrazide, this compound requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS No. 91397-11-4).[1] As a substituted hydrazide, this compound requires careful handling and adherence to hazardous waste protocols. This document synthesizes established procedures for related hydrazine compounds to ensure the safety of laboratory personnel and environmental protection.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Toxicity: Hydrazine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[3][4]

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory system.[4][5]

  • Environmental Hazard: Improper disposal can lead to environmental contamination, posing a risk to aquatic life.[6]

Due to these potential risks, all waste containing this compound, including pure substance, contaminated labware, and spill cleanup materials, must be managed as hazardous waste.[4][7]

Personal Protective Equipment (PPE) and Handling

Before beginning any procedure that involves handling or disposing of this compound, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles. A face shield is recommended if there is a splash hazard.[4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[8][9][10]Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[4]Minimizes skin exposure to spills.
Respiratory All handling should be conducted within a certified chemical fume hood.[4][9]Prevents inhalation of dust or vapors.

Spill Management and Decontamination

Accidental spills must be addressed immediately and treated as a major spill.[4] Do not attempt to clean up a large spill without proper training and equipment.

Small Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7][9]

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the lab and call emergency personnel.[9]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.[3][7] Do not use combustible materials.[7]

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[3][11] Avoid creating dust.[10]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) using a disposable cloth.[3] Equipment used for cleanup should be decontaminated with a water rinse.[9]

  • Dispose: Place all contaminated materials, including gloves and cloths, into a sealed and labeled hazardous waste bag.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of hydrazide compounds is through a licensed chemical waste management company.[12] Do not dispose of this chemical down the drain or in regular trash.[3]

Phase 1: Waste Segregation and Collection

  • Identify Waste Streams: Separate waste into three categories:

    • Unused pure compound.

    • Contaminated solids (e.g., gloves, weigh boats, paper towels).

    • Contaminated liquids (e.g., reaction mixtures, solvents).

  • Containerize Waste:

    • Pure Compound: The original container should be securely sealed. If compromised, transfer the material to a new, compatible, and clearly labeled container inside a fume hood.[3]

    • Contaminated Solids: Place all contaminated disposable materials into a designated, sealable plastic bag or a wide-mouth solid waste container.[3]

    • Contaminated Liquids: Collect in a compatible, leak-proof, and sealed container. Ensure the container is properly vented if a reaction that could generate gas is possible.

Phase 2: Labeling and Storage

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide".

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from incompatible materials like strong oxidizing agents.[3][9]

Phase 3: Final Disposal

  • Chemical Inactivation (Expert Use Only): For facilities equipped and permitted to treat their own waste, chemical oxidation can be employed. This process is hazardous and should only be performed by trained personnel. A common method for hydrazine compounds is treatment with an oxidizing agent like sodium or calcium hypochlorite.[2][8][13] The reaction should be performed in a dilute solution to control heat generation.[8]

  • Professional Disposal: The recommended and safest method is to arrange for pickup by a certified hazardous waste disposal service.[3][12] Provide them with a full chemical inventory of the waste.

The following diagram outlines the decision-making process for the proper disposal of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide.

DisposalWorkflow cluster_spill Spill Response start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type (Pure Compound, Contaminated Solid/Liquid) package_waste Securely Package and Label Waste Container identify_waste->package_waste fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood fume_hood->identify_waste spill Is there a spill? fume_hood->spill store_waste Store in Designated Satellite Accumulation Area package_waste->store_waste contact_vendor Arrange Pickup by Certified Hazardous Waste Vendor store_waste->contact_vendor spill->identify_waste No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->identify_waste

Caption: Disposal workflow for 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide.

Conclusion

The safe disposal of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide is a critical component of laboratory safety and environmental responsibility. By treating this compound with the caution afforded to other hazardous hydrazide derivatives and adhering to the protocols outlined in this guide, researchers can minimize risks and ensure compliance with safety regulations. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI. Retrieved from [Link]

  • GOV.UK. (2016, January 15). Hydrazine - Incident management. Retrieved from [Link]

  • Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Hydrazine. Retrieved from [Link]

  • Greenbook. (2016, July 21). Safety Data Sheet. Retrieved from [Link]

  • DTIC. (n.d.). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2019, April 2). Hydrazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Rutgers University. (n.d.). Benzidine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. When handling specialized organic compounds like 5-Methyl-3-isoxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in molecular causality. When handling specialized organic compounds like 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide (CAS: 91397-11-4) [1], standard universal precautions are insufficient. This molecule combines an isoxazole ring with a benzylidenehydrazide moiety[2]—two functional groups that, while highly valuable in drug discovery, present distinct toxicological and reactive risks.

To build a truly self-validating safety protocol, we must first understand why this compound is hazardous, and then design our engineering controls, Personal Protective Equipment (PPE), and operational workflows to specifically neutralize those mechanisms.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

The hazards of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide stem from the potential bioactivation of its structural moieties if inhaled or absorbed dermally:

  • Hydrazide Moiety Bioactivation: Hydrazide derivatives can undergo amidase-catalyzed hydrolysis in vivo to form free, reactive hydrazines[3]. These intermediates are notorious for inducing severe oxidative stress, generating reactive oxygen species (ROS), and causing protein carbonylation, which ultimately leads to mitochondrial collapse and hepatotoxicity[3][4].

  • Isoxazole Ring Cleavage: While the isoxazole ring is generally stable, it can undergo N-O bond cleavage via cytochrome P450 (CYP) enzymes or base-catalyzed reactions[5]. This metabolic pathway generates highly reactive, electrophilic cyanoacroleins or enimines that covalently bind to cellular macromolecules and deplete glutathione reserves[6].

Because these reactive metabolites cause insidious, delayed-onset cellular damage, preventing the inhalation of aerosolized powders and the dermal absorption of solvated compound is the cornerstone of this protocol.

ToxicityPathway cluster_hydrazide Hydrazide Moiety Metabolism cluster_isoxazole Isoxazole Moiety Bioactivation Parent 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide Amidase Amidase Hydrolysis Parent->Amidase CYP CYP450 / Base-catalyzed Parent->CYP Hydrazine Reactive Hydrazine Species Amidase->Hydrazine ROS Oxidative Stress (ROS) & Protein Carbonylation Hydrazine->ROS Toxicity Hepatotoxicity & Cellular Dysfunction ROS->Toxicity RingCleavage N-O Bond Cleavage CYP->RingCleavage Electrophiles Electrophilic Cyanoacroleins RingCleavage->Electrophiles Electrophiles->Toxicity

Mechanistic pathway of hydrazide and isoxazole bioactivation leading to cellular toxicity.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves and surgical masks offer a false sense of security when handling this class of compounds. The table below outlines the required PPE and the scientific causality behind each choice.

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Double-gloved Nitrile (min 5 mil thickness).Latex offers poor resistance to organic solvents (like DMSO or DMF) used to dissolve this compound. Double gloving ensures that if the outer glove is breached by a carrier solvent, the inner glove prevents rapid dermal absorption of the toxicant.
Respiratory N95/P100 Particulate Respirator or PAPR.The compound is supplied as a fine powder[2]. Hydrazide-induced oxidative stress is highly damaging to respiratory epithelium[3]. Standard surgical masks provide zero protection against micro-particulate aerosolization.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Protects against both particulate dust during analytical weighing and solvent splashes during the dissolution phase.
Body Protection Flame-resistant (FR) or Nomex lab coat with knit cuffs.Knit cuffs prevent powder accumulation on the forearms. FR material is required if the compound is being used in synthetic steps involving flammable solvents or reducing agents.

Operational Workflow & Handling Protocol

To ensure trust and safety, every step in your workflow must be a self-validating system. Follow this methodology to minimize exposure.

OperationalWorkflow Start Pre-Operation Setup (Fume Hood & Draft Shield) PPE Don PPE (Nitrile, N95/P100, Goggles) Start->PPE Weighing Anti-Static Weighing (Minimize Aerosolization) PPE->Weighing Transfer Closed-System Transfer (Septum Vials) Weighing->Transfer Dissolution Solvent Addition (DMSO/DMF via Syringe) Transfer->Dissolution Decon Decontamination (10% Bleach / Base Wash) Dissolution->Decon

Step-by-step experimental workflow for the safe handling and dissolution of the compound.

Step-by-Step Methodology:
  • Pre-Operation Setup: Conduct all handling inside a hard-ducted chemical fume hood. Self-Validating Check: Verify the inward face velocity of the fume hood is between 80-120 feet per minute (fpm) before opening the chemical container.

  • Static Mitigation: Place an anti-static ionizer bar near the analytical balance. Causality: Hydrazide powders often hold static charges, causing them to "jump" and aerosolize when a metal spatula approaches.

  • Weighing: Tare a pre-crimped septum vial (with the cap removed) on the analytical balance. Using a micro-spatula, carefully transfer the required mass of 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide[2].

  • Closed-System Creation: Seal the vial with its septum cap before removing it from the balance area. Do not transport open powder across the lab.

  • Dissolution: Inject your carrier solvent (e.g., anhydrous DMSO) directly through the septum using a Luer-lock syringe. Causality: DMSO is a powerful epidermal penetration enhancer. If the powder is dissolved in an open container and splashed, the DMSO will rapidly carry the toxic hydrazide moiety straight through the skin barrier.

Spill Management & Decontamination Plan

For a Dry Powder Spill:

  • Do NOT sweep. Sweeping mechanically aerosolizes the active pharmaceutical ingredient (API).

  • Cover the spill gently with damp absorbent pads. Use water or a 10% ethanol solution to weigh down the dust without fully dissolving the compound into a highly penetrating state.

  • Wipe inward from the edges to the center to prevent spreading.

For a Solvated Spill (e.g., dissolved in DMSO):

  • Immediately apply a universal chemical binder or activated charcoal over the liquid to absorb the carrier solvent.

  • Decontaminate the surface using a mild basic solution (e.g., 1N NaOH or a commercial base wash), followed by a 10% sodium hypochlorite (bleach) wipe.

  • Causality: Base-catalyzed conditions accelerate the degradation of the isoxazole ring into more water-soluble, easily wiped byproducts[5], while bleach oxidizes residual reactive hydrazines[3].

Environmental Disposal Plan

Hydrazine derivatives and isoxazole compounds can be highly toxic to aquatic life and must never be poured down the drain.

  • Solid Waste: Place all contaminated weigh boats, pipette tips, and gloves into a biohazard bag, then seal within a rigid, puncture-resistant hazardous waste container labeled: "Toxic Organic Solid Waste - Contains Hydrazide Derivatives."

  • Liquid Waste: Segregate solvated waste into a dedicated "Halogen-Free Organic Waste" carboy. Clearly list "5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide" and the specific carrier solvent on the hazardous waste manifest.

  • Final Destruction: Coordinate with your facility's Environmental Health and Safety (EHS) department for high-temperature incineration. Incineration effectively destroys the nitrogen-rich isoxazole and hydrazide structures without generating persistent environmental pollutants.

References

  • LGC Standards. "Buy Online CAS Number 91397-11-4 - TRC - 5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide." lgcstandards.com. 1

  • Fisher Scientific. "5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide, TRC 250 mg." fishersci.be. 2

  • Metushi, I. G., et al. "Mechanism of isoniazid‐induced hepatotoxicity: then and now." British Journal of Clinical Pharmacology (PMC). 4

  • O'Brien, P. J., et al. "Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model." Chemico-Biological Interactions (Ovid). 3

  • Stepan, A. F., et al. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Chemical Research in Toxicology (PMC). 6

  • ResearchGate. "Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide." researchgate.net. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.